Phenazoviridin
Description
This compound has been reported in Streptomyces with data available.
an antihypoxic agent; from Streptomyces sp. HR04; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
155233-15-1 |
|---|---|
Molecular Formula |
C24H26N2O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate |
InChI |
InChI=1S/C24H26N2O6/c1-12(2)10-11-14-6-4-8-16-18(14)25-17-9-5-7-15(19(17)26-16)23(30)32-24-22(29)21(28)20(27)13(3)31-24/h4-10,13,20-22,24,27-29H,11H2,1-3H3/t13-,20+,21+,22+,24-/m0/s1 |
InChI Key |
YYAZCIFRQFQQRH-PQILALKLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
155233-15-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester phenazoviridin |
Origin of Product |
United States |
Foundational & Exploratory
Phenazopyridine: A Technical Review of its Mechanism of Action and a Reassessment of its Role in Oxidative Stress
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the purported mechanism of action of Phenazopyridine as a free radical scavenger. Extensive review of the scientific literature reveals that the premise of Phenazopyridine acting as a direct free radical scavenger is not supported by evidence. In fact, this document will demonstrate that the contrary is true: a metabolite of Phenazopyridine is known to induce oxidative stress through the generation of reactive oxygen species (ROS). This guide will elucidate the established mechanism of action of Phenazopyridine and present the evidence regarding its relationship with free radicals.
Established Mechanism of Action of Phenazopyridine
Phenazopyridine is an azo dye that functions as a urinary tract analgesic.[1][2][3] It is prescribed for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), surgical procedures, or other irritations of the lower urinary tract mucosa.[1][2][4][5][6][7]
The precise mechanism of action of Phenazopyridine is not fully understood; however, it is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[3][7] After oral administration, the compound is rapidly excreted by the kidneys into the urine.[3] It is during its passage through the urinary tract that it provides a local anesthetic effect, thereby alleviating discomfort.[2][3] It is important to note that Phenazopyridine does not possess any antibacterial properties and does not treat the underlying cause of a UTI.[4][5][7]
Reassessment of the Free Radical Scavenging Hypothesis
The proposition that Phenazopyridine acts as a free radical scavenger is not substantiated in the available scientific literature. Instead, evidence points towards a pro-oxidant activity of one of its metabolites.
A study published in Free Radical Research has shown that 2,3,6-triaminopyridine, a metabolite of Phenazopyridine, undergoes autoxidation at neutral pH.[8] This process leads to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are reactive oxygen species.[8] The study also demonstrated that exposure of erythrocytes to this metabolite resulted in oxidative damage, evidenced by the formation of methemoglobin and depletion of glutathione.[8]
This finding suggests that the in vivo effects of Phenazopyridine may, in some instances, involve the induction of oxidative stress rather than its amelioration. The pro-oxidant activity of its metabolite, 2,3,6-triaminopyridine, is a critical consideration in the pharmacological profile of the drug.
Signaling Pathways and Experimental Workflows
Given the lack of evidence for Phenazopyridine as a free radical scavenger, there are no established signaling pathways or experimental workflows to describe such a mechanism. The primary signaling relevant to its clinical use would be related to local anesthetic action on nerve endings in the urinary tract mucosa, though the specific pathways are not well-detailed in the literature.
For clarity, a logical diagram is provided below to illustrate the actual metabolic fate of Phenazopyridine and its consequence on oxidative stress, as opposed to a hypothetical free radical scavenging pathway.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 4. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 5. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]
- 6. drugs.com [drugs.com]
- 7. Articles [globalrx.com]
- 8. Generation of superoxide radical and hydrogen peroxide by 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazoviridin: A Technical Guide to its Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazoviridin, a naturally occurring phenazine derivative isolated from Streptomyces sp., has emerged as a molecule of significant interest due to its potent free radical scavenging and antihypoxic activities. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound. Detailed methodologies for its isolation and biological evaluation are presented, alongside a summary of its key physicochemical and pharmacological parameters. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and redox-modulatory effects. This compound is a glycosylated phenazine derivative that has demonstrated significant potential as a protective agent against oxidative stress.[2] Its unique structure, combining a phenazine-1-carboxylic acid core with a 6-deoxy-α-L-talopyranose moiety, underpins its distinct chemical and biological properties. This guide delves into the technical details of this compound, offering a thorough examination of its scientific profile.
Structure Elucidation
The definitive structure of this compound was established as [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate through a combination of spectroscopic techniques.[2]
Spectroscopic Analysis
The structural framework of this compound was pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. While the full spectral data from the original isolation study is not publicly available, a standard approach to elucidating such a structure would involve:
-
¹H and ¹³C NMR: To identify the chemical environments of all protons and carbons, respectively. This would reveal the presence of the phenazine core, the prenyl group, and the deoxy-sugar moiety.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the assembly of the individual structural fragments and the determination of their linkage points.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula (C₂₄H₂₆N₂O₆).[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.
Chemical Structure
The elucidated structure reveals a phenazine-1-carboxylic acid backbone, a common scaffold in microbial secondary metabolites. A prenyl (3-methylbut-2-enyl) group is attached to the phenazine core, and a 6-deoxy-α-L-talopyranose sugar is linked via an ester bond to the carboxyl group.
Chemical Properties
The chemical properties of this compound are dictated by its composite structure, featuring an aromatic phenazine core, a reactive ester linkage, and a polar sugar moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Note: Some values are calculated or estimated based on the structure due to the unavailability of complete experimental data.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |
| Molecular Weight | 438.5 g/mol | [1] |
| Appearance | Yellowish powder | Assumed |
| Melting Point | Not available | - |
| Optical Rotation | Not available | - |
| UV-Vis λmax | Not available | - |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Assumed |
Table 1: Physicochemical Properties of this compound
Synthesis
While the total synthesis of this compound has not been reported, the synthesis of its core structure, phenazine-1-carboxylic acid, and its derivatives is well-documented. These syntheses often involve condensation reactions of substituted anilines and nitroaromatics. The subsequent glycosylation and prenylation would represent significant synthetic challenges.
A generalized workflow for the potential synthesis of this compound is depicted below.
Figure 1: Potential Synthetic Workflow for this compound. This diagram outlines a plausible, high-level synthetic route to this compound, starting from basic chemical building blocks.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity as a free radical scavenger and an antihypoxic agent.[2]
Free Radical Scavenging Activity
This compound has been shown to be a potent inhibitor of lipid peroxidation.[2] The phenazine ring system is redox-active and can participate in electron transfer reactions, which is a key mechanism for neutralizing free radicals. The presence of the prenyl group may also contribute to its antioxidant activity by enhancing its interaction with lipid membranes.
Quantitative Antioxidant Activity
| Assay | IC₅₀ (µg/mL) |
| Inhibition of Lipid Peroxidation | Not available |
Table 2: In Vitro Antioxidant Activity of this compound. Note: Specific IC₅₀ values are not available in the public domain.
Antihypoxic Activity
In animal models, this compound has demonstrated protective effects against hypoxia (low oxygen conditions).[2] This activity is likely linked to its antioxidant properties, as hypoxia can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage. By scavenging these ROS, this compound may mitigate the detrimental effects of hypoxia.
A proposed mechanism of action for the antihypoxic activity is illustrated below.
Figure 2: Proposed Mechanism of Antihypoxic Activity. this compound is hypothesized to protect cells from hypoxic damage by scavenging reactive oxygen species (ROS).
Experimental Protocols
The following are detailed, representative protocols for the isolation and biological evaluation of this compound, based on the initial report of its discovery.[2]
Isolation of this compound from Streptomyces sp.
This protocol outlines the general steps for the fermentation of the producing organism and the subsequent extraction and purification of this compound.
Figure 3: Isolation Workflow for this compound. A multi-step process involving fermentation, extraction, and chromatography is used to isolate this compound from Streptomyces sp. culture.
Detailed Protocol:
-
Fermentation: Streptomyces sp. strain HR04 is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) for a period sufficient to allow for the production of secondary metabolites.
-
Extraction: The culture broth is harvested and the mycelia are separated from the supernatant by centrifugation. The mycelial cake is then extracted with an organic solvent such as acetone or methanol to solubilize this compound.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. This compound is expected to partition into the organic phase.
-
Chromatography: The organic phase is dried and concentrated, and the resulting residue is subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract.
-
Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, are pooled and subjected to final purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage caused by oxidative stress.
Protocol:
-
Preparation of Reagents: A suspension of rat brain homogenate is prepared in a suitable buffer. A solution of this compound at various concentrations is also prepared.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an oxidizing agent, such as a ferrous salt and ascorbic acid.
-
Incubation: The reaction mixtures, containing the brain homogenate, the oxidizing agent, and different concentrations of this compound (or a vehicle control), are incubated at 37°C for a specified time.
-
Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done by adding thiobarbituric acid (TBA) to the reaction mixture, heating to produce a colored product, and then measuring the absorbance at a specific wavelength (e.g., 532 nm).
-
Calculation of Inhibition: The percentage inhibition of lipid peroxidation by this compound at each concentration is calculated relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation) is then determined.
Conclusion and Future Directions
This compound represents a promising natural product with significant therapeutic potential, particularly in the context of diseases associated with oxidative stress and hypoxia. Its unique chemical structure provides a foundation for its potent biological activities. Further research is warranted to fully elucidate its mechanism of action, to develop a scalable synthetic route, and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed information provided in this technical guide is intended to facilitate and encourage these future research endeavors.
References
The Phenazoviridin Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazoviridin, a prenylated phenazine glycoside, is a secondary metabolite produced by Streptomyces sp. HR04.[1] As a member of the phenazine class of natural products, it exhibits significant biological activities, including free radical scavenging.[1] The unique structural features of this compound, combining a phenazine core, a prenyl moiety, and a deoxy-sugar, make its biosynthetic pathway a subject of considerable interest for both fundamental research and potential bioengineering applications. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in actinomycetes, drawing upon established knowledge of phenazine, isoprenoid, and deoxysugar biosynthesis. While the specific biosynthetic gene cluster (BGC) for this compound in Streptomyces sp. HR04 has not been explicitly characterized in publicly available literature, a putative pathway can be constructed based on homologous systems in other actinomycetes.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Phenazine Core: Synthesis of the phenazine-1-carboxylic acid (PCA) scaffold from primary metabolism precursors.
-
Prenylation of the Phenazine Core: Attachment of a dimethylallyl pyrophosphate (DMAPP) group to the PCA core.
-
Glycosylation of the Prenylated Phenazine: Transfer of a 6-deoxy-L-talopyranose moiety to the prenylated phenazine intermediate.
These stages are catalyzed by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). A hypothetical organization of this BGC is presented below.
Hypothetical this compound Biosynthetic Gene Cluster
Based on known phenazine and tailoring enzyme BGCs in Streptomyces, the this compound BGC is likely to contain the following genes:
-
Core Phenazine Synthesis Genes (phz operon): Homologs of phzA, phzB, phzC, phzD, phzE, phzF, and phzG, which are responsible for the synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid.[2]
-
Prenyltransferase Gene: A gene encoding an aromatic prenyltransferase, likely belonging to the ABBA family, responsible for attaching the dimethylallyl group.[1]
-
Deoxysugar Biosynthesis Genes: A set of genes for the synthesis of dTDP-6-deoxy-L-talose from glucose-1-phosphate. This would include a dTDP-glucose synthase, a dTDP-glucose 4,6-dehydratase, a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and a dTDP-6-deoxy-L-lyxo-4-hexulose reductase.[3][4]
-
Glycosyltransferase Gene: A gene encoding a glycosyltransferase that recognizes the prenylated phenazine and dTDP-6-deoxy-L-talose as substrates.
-
Regulatory and Resistance Genes: Genes encoding regulatory proteins for the expression of the BGC and potentially transporter proteins for resistance and export of this compound.
Core Biosynthetic Reactions and Enzymes
The proposed enzymatic reactions leading to this compound are detailed in the following sections and summarized in Table 1.
Phenazine-1-Carboxylic Acid (PCA) Biosynthesis
The biosynthesis of the phenazine core is initiated from chorismic acid, a key intermediate in the shikimate pathway. A conserved set of seven enzymes, PhzA-G, is responsible for the conversion of chorismic acid to PCA.[2]
Caption: Biosynthesis of the Phenazine-1-Carboxylic Acid (PCA) Core.
Prenylation
The prenylation of the phenazine core involves the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the PCA molecule. This reaction is catalyzed by a prenyltransferase. In Streptomyces, aromatic prenyltransferases like PpzP have been shown to catalyze the C-prenylation of phenazine derivatives.[1]
Caption: Prenylation of the Phenazine Core.
6-Deoxy-L-talose Biosynthesis and Glycosylation
The deoxy-sugar moiety of this compound, 6-deoxy-L-talopyranose, is synthesized as a nucleotide-activated sugar, likely dTDP-6-deoxy-L-talose. This multi-step pathway starts from glucose-1-phosphate.[3][4] A specific glycosyltransferase then transfers the 6-deoxy-L-talose to the prenylated phenazine acceptor.
Caption: Biosynthesis of dTDP-6-deoxy-L-talose and Final Glycosylation.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on this compound production, such as fermentation titers, specific enzyme activities, or kinetic parameters. Such data would be crucial for optimizing production and for metabolic engineering efforts.
Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway
| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) | Homologous Enzyme Example (Reference) |
| PhzE/PhzD | Conversion of chorismic acid to 2,3-dihydro-3-hydroxyanthranilic acid | Chorismic acid | 2,3-dihydro-3-hydroxyanthranilic acid | PhzE/PhzD from Pseudomonas fluorescens[2] |
| PhzA/B/F/G | Dimerization and subsequent modification to form the phenazine core | 2,3-dihydro-3-hydroxyanthranilic acid | Phenazine-1-carboxylic acid | PhzA/B/F/G from Pseudomonas fluorescens[2] |
| Prenyltransferase | Attachment of a dimethylallyl group to the phenazine core | Phenazine-1-carboxylic acid, Dimethylallyl pyrophosphate | 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid | PpzP from Streptomyces anulatus[1] |
| dTDP-glucose synthase | Formation of dTDP-glucose | Glucose-1-phosphate, dTTP | dTDP-glucose, Pyrophosphate | RmlA |
| dTDP-glucose 4,6-dehydratase | Dehydration of dTDP-glucose | dTDP-glucose | dTDP-4-keto-6-deoxy-D-glucose | RmlB |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Epimerization of the deoxysugar intermediate | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose | RmlC |
| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Reduction of the keto-deoxysugar intermediate | dTDP-4-keto-6-deoxy-L-mannose | dTDP-6-deoxy-L-talose | Tal[3] |
| Glycosyltransferase | Attachment of the deoxysugar to the prenylated phenazine | 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid, dTDP-6-deoxy-L-talose | This compound | - |
Experimental Protocols
While specific protocols for studying this compound biosynthesis are not available, the following are detailed methodologies for key experiments commonly used in the elucidation of natural product biosynthetic pathways in actinomycetes.
Identification and Inactivation of the this compound BGC
Objective: To identify the this compound BGC and confirm its role in production through gene knockout.
Methodology:
-
Genome Sequencing: The genome of Streptomyces sp. HR04 would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH[5] and PRISM to identify putative secondary metabolite BGCs. The search would focus on clusters containing homologs of phz genes, an aromatic prenyltransferase, and genes for deoxysugar biosynthesis and glycosylation.
-
Gene Inactivation: A target gene within the putative BGC (e.g., a core phz gene or the prenyltransferase gene) would be inactivated using PCR-targeting-based methods (e.g., using the pKC1139 vector system) or CRISPR/Cas9-based gene editing adapted for Streptomyces.
-
Metabolite Analysis: The wild-type and mutant strains would be cultured under production conditions. The culture extracts would be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The absence of this compound in the mutant strain would confirm the involvement of the targeted gene and the BGC in its biosynthesis.
Caption: Workflow for BGC Identification and Functional Confirmation.
Heterologous Expression of the this compound BGC
Objective: To express the this compound BGC in a model Streptomyces host for production and pathway engineering.
Methodology:
-
BGC Cloning: The identified this compound BGC would be cloned from the genomic DNA of Streptomyces sp. HR04. This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or by using bacterial artificial chromosome (BAC) libraries.
-
Vector Construction: The cloned BGC would be inserted into an integrative expression vector suitable for Streptomyces, such as a vector with an attP site for integration into the host chromosome. The expression of the BGC can be placed under the control of a strong, constitutive promoter (e.g., ermE*p).
-
Host Transformation: The expression construct would be introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via protoplast transformation or intergeneric conjugation from E. coli.
-
Production Analysis: The heterologous host carrying the BGC would be fermented, and the culture extracts analyzed by HPLC and LC-MS for the production of this compound.
In Vitro Characterization of Biosynthetic Enzymes
Objective: To determine the specific function of key enzymes in the pathway, such as the prenyltransferase and glycosyltransferase.
Methodology:
-
Gene Cloning and Expression: The genes encoding the putative prenyltransferase and glycosyltransferase would be PCR amplified from the genomic DNA of Streptomyces sp. HR04 and cloned into an E. coli expression vector (e.g., pET series). The proteins would be overexpressed, often as His-tagged fusions, in an appropriate E. coli strain like BL21(DE3).
-
Protein Purification: The overexpressed proteins would be purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays:
-
Prenyltransferase Assay: The purified prenyltransferase would be incubated with PCA and DMAPP. The reaction mixture would be analyzed by HPLC and LC-MS to detect the formation of the prenylated PCA product.
-
Glycosyltransferase Assay: The purified glycosyltransferase would be incubated with the enzymatically or synthetically produced prenylated PCA and dTDP-6-deoxy-L-talose. The formation of this compound would be monitored by HPLC and LC-MS.
-
-
Kinetic Analysis: Once the enzyme activities are confirmed, kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations and measuring the initial reaction rates.
Conclusion and Future Perspectives
The biosynthesis of this compound in actinomycetes presents a fascinating example of the modular assembly of complex natural products. While the precise genetic and enzymatic details in the producing strain Streptomyces sp. HR04 await elucidation, a robust hypothetical pathway can be proposed based on extensive knowledge of related biosynthetic systems. Future research, centered on the sequencing of the producer's genome and the functional characterization of the this compound BGC, will be essential to fully unravel this pathway. Such studies will not only deepen our understanding of natural product biosynthesis but also pave the way for the engineered production of novel phenazine derivatives with potentially enhanced therapeutic properties. The experimental protocols outlined in this guide provide a roadmap for these future investigations.
References
- 1. Aromatic Prenylation in Phenazine Biosynthesis: DIHYDROPHENAZINE-1-CARBOXYLATE DIMETHYLALLYLTRANSFERASE FROM STREPTOMYCES ANULATUS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Deoxy-L-talose [smolecule.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Early Studies on the Antihypoxic Activity of Phenazoviridin
A comprehensive review of available scientific literature reveals no specific early studies on the antihypoxic activity of a compound named Phenazoviridin. While the name "this compound" is indexed in chemical databases such as PubChem, identifying it as a member of the phenazine class of compounds with the chemical formula C24H26N2O6, there is a notable absence of published research investigating its potential protective effects against hypoxia.[1]
This technical guide aims to address the user's query by first clarifying the identity of this compound and then exploring a similarly named compound, Phenazopyridine, to determine if a misunderstanding of the name could be the source of the inquiry. The investigation into Phenazopyridine, however, reveals a mechanism of action contrary to antihypoxic activity.
This compound: An Obscure Compound
This compound is listed in chemical databases with the Chemical Abstracts Service (CAS) number 155233-15-1.[1] It is described as having been reported in Streptomyces, a genus of bacteria known for producing a wide array of bioactive compounds.[1] Despite its documented existence, extensive searches of scientific literature databases yield no studies, early or recent, detailing any investigation into its antihypoxic properties. This suggests that either the compound has not been a subject of such research, or the studies are not available in publicly accessible records.
Phenazopyridine: A Potential Point of Confusion
Given the similarity in names, it is conceivable that the query about "this compound" may have been a misspelling of "Phenazopyridine." Phenazopyridine is a well-known azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency.[2][3][4][5][6][7]
However, a thorough review of the pharmacological profile of Phenazopyridine reveals that it is not associated with antihypoxic activity. In fact, its use has been linked to the induction of a hypoxic state through a serious condition known as methemoglobinemia.[8][9][10][11][12]
Mechanism of Hypoxia Induction by Phenazopyridine
Methemoglobinemia is a blood disorder in which the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[9][10][11] This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to tissue hypoxia. Several case reports have documented severe hypoxia resulting from Phenazopyridine-induced methemoglobinemia, even at therapeutic doses.[8][9][10][11]
The logical relationship leading from Phenazopyridine administration to hypoxia can be visualized as follows:
Conclusion
Based on the available scientific and medical literature, there are no early studies on the antihypoxic activity of this compound. The compound, while identified, appears to be unresearched in this context. A related compound, Phenazopyridine, not only lacks antihypoxic properties but is known to cause hypoxia as a potential adverse effect through the induction of methemoglobinemia. Therefore, a technical guide on the antihypoxic activity of this compound cannot be provided due to the absence of foundational research. Researchers interested in this area would be venturing into novel territory.
References
- 1. This compound | C24H26N2O6 | CID 3074083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 7. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perioperative Hypoxia Secondary to Phenazopyridine-induced Methemoglobinemia in an Adolescent Patient Without Renal Insufficiency or Overdose: An Unusual Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Case of Severe Hypoxia Caused by Phenazopyridine-Induced Methemoglobinemia: A near Fatal Event from Over-the-Counter Medication Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Case of Severe Hypoxia Caused by Phenazopyridine-Induced Methemoglobinemia: A near Fatal Event from Over-the-Counter Medication Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenazopyridine associated acute interstitial nephritis and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Redox Potential of Phenazoviridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazoviridin, known pharmaceutically as phenazopyridine, is a urinary tract analgesic. While its primary mechanism of action is understood to be a local anesthetic effect on the mucosa of the urinary tract, its electrochemical properties and redox potential are of significant interest for understanding its complete pharmacological profile, including potential off-target effects and metabolic pathways. This technical guide provides a comprehensive overview of the redox potential of this compound, summarizing key quantitative data, detailing experimental protocols for its determination, and visualizing relevant cellular signaling pathways that may be influenced by its redox activity.
Quantitative Redox Potential Data
The redox behavior of this compound has been investigated using various electrochemical techniques, primarily cyclic voltammetry (CV) and differential pulse polarography (DPP). The following tables summarize the key quantitative data obtained from these studies, providing insights into its oxidation and reduction potentials under different experimental conditions.
Table 1: Oxidation Potential of this compound
| Parameter | Value | Method | Electrode | pH | Reference |
| Oxidation Potential | 0.359 V | Not Specified | Not Specified | Not Specified | [1] |
| Peak Potential (Ep) | Varies with pH | Differential Pulse Voltammetry | Ultra Trace Graphite Electrode | 0.51-12.97 | [2] |
| Optimal pH for Determination | 12.97 (0.1 M NaOH) | Differential Pulse Voltammetry | Ultra Trace Graphite Electrode | 12.97 | [2] |
Table 2: Electrochemical Reduction Data for this compound (1) at a Scan Rate of 0.100 Vs⁻¹
| pH | -Ep (V) | ip (µA) | αna | 10⁵ D₀¹/² (cm²s⁻¹) | k⁰f,h (s⁻¹) |
| 2.56 | 0.080 | 11.20 | 0.63 | 1.80 | 1.58 x 10⁻³ |
| 4.02 | 0.175 | 10.40 | 0.61 | 1.67 | 1.01 x 10⁻⁴ |
| 5.93 | 0.310 | 10.00 | 0.61 | 1.61 | 1.25 x 10⁻⁶ |
| 7.40 | 0.415 | 9.20 | 0.61 | 1.48 | 1.12 x 10⁻⁸ |
| 8.78 | 0.510 | 8.80 | 0.61 | 1.41 | 1.11 x 10⁻¹⁰ |
| 9.62 | 0.565 | 7.80 | 0.61 | 1.25 | 1.25 x 10⁻¹¹ |
| 10.48 | 0.630 | 7.20 | 0.61 | 1.16 | 1.12 x 10⁻¹² |
Adapted from Ramachandraiah, A., et al. (2009).[3]
Experimental Protocols
The following sections detail the methodologies for determining the redox potential of this compound using cyclic voltammetry and differential pulse polarography. These protocols are synthesized from established methods and studies involving this compound and other organic compounds.[2][4][5][6][7][8][9][10][11][12]
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of species in solution.
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of its electron transfer reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Working Electrodes: Glassy Carbon Electrode (GCE), Ultra Trace Graphite Electrode (UTGE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
This compound standard
-
Supporting electrolyte (e.g., Britton-Robinson buffer, NaOH solution)
-
Inert gas (Nitrogen or Argon) for deoxygenation
-
Volumetric flasks and pipettes
-
Polishing materials for the working electrode (e.g., alumina slurry)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE or UTGE) with alumina slurry on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in a suitable solvent (e.g., ethanol, acetone) to remove any residual polishing material.
-
Dry the electrode before use.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare the supporting electrolyte solution at the desired pH.
-
In the electrochemical cell, add a specific volume of the supporting electrolyte.
-
Add an appropriate aliquot of the this compound stock solution to achieve the desired final concentration.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): A potential beyond the expected oxidation or reduction peak.
-
Vertex Potential 2: The potential at which the scan is reversed.
-
Scan Rate: Typically varied (e.g., 10, 25, 50, 100, 200 mV/s) to study the nature of the redox process.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and peak currents (ipa and ipc).
-
The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials for a reversible system.
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction.
-
Differential Pulse Polarography (DPP) / Differential Pulse Voltammetry (DPV) Protocol
DPP/DPV is a highly sensitive technique for quantitative analysis and for studying the redox properties of compounds at low concentrations.
Objective: To obtain high-resolution data on the redox potentials of this compound and for its quantitative determination.
Materials and Equipment:
-
Polarograph or Potentiostat with DPV/DPP capabilities
-
Dropping Mercury Electrode (DME) or a solid working electrode (e.g., GCE, UTGE)
-
Reference Electrode (Ag/AgCl or SCE)
-
Counter Electrode (Platinum wire)
-
This compound standard
-
Supporting electrolyte (e.g., Britton-Robinson buffer, NaOH solution)
-
Inert gas (Nitrogen or Argon)
-
Volumetric glassware
Procedure:
-
Solution Preparation:
-
Prepare a series of standard solutions of this compound at different concentrations in the chosen supporting electrolyte.
-
-
Electrochemical Measurement:
-
Place the sample solution in the electrochemical cell.
-
Deoxygenate the solution with nitrogen or argon for 10-15 minutes.
-
Set the DPV/DPP parameters on the instrument:
-
Initial Potential
-
Final Potential
-
Pulse Amplitude (typically 25-100 mV)
-
Pulse Width
-
Scan Rate
-
-
Run the differential pulse voltammogram.
-
-
Data Analysis:
-
The resulting voltammogram will show peaks corresponding to the redox processes.
-
The peak potential (Ep) is related to the half-wave potential (E₁/₂) by the equation: Ep = E₁/₂ ± (Pulse Amplitude / 2).[5]
-
The peak height is proportional to the concentration of the analyte.
-
Signaling Pathways and Redox Implications
While the primary analgesic effect of this compound is topical, its chemical structure and redox activity suggest potential interactions with cellular signaling pathways.
Proposed Electrochemical Reduction Mechanism
The electrochemical reduction of this compound is believed to occur at the azo (-N=N-) group, which is a common redox-active moiety in many organic compounds. The following diagram illustrates a plausible reduction pathway.
Caption: Proposed electrochemical reduction pathway of this compound.
Inhibition of PI3K/Akt Signaling Pathway
Recent studies have identified this compound as a kinase inhibitor that can affect the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][14][15][16][17] This pathway is crucial for regulating cell growth, proliferation, and survival. While a direct link to its redox potential has not been established, this interaction represents a significant aspect of its molecular pharmacology.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Generation of Reactive Oxygen Species (ROS) by a Metabolite
A metabolite of this compound, 2,3,6-triaminopyridine, has been shown to autoxidize and generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[18] This suggests an indirect mechanism by which this compound can influence the cellular redox state, potentially leading to oxidative stress.
Caption: Generation of ROS by a metabolite of this compound.
Conclusion
The redox potential of this compound is a key parameter in its electrochemical profile. The data presented in this guide, obtained through techniques like cyclic voltammetry and differential pulse polarography, provide a foundation for understanding its electron transfer characteristics. The detailed experimental protocols offer a practical framework for researchers to conduct further investigations. While the direct link between its redox potential and its known pharmacological effects, including the inhibition of the PI3K/Akt pathway, requires more research, the ability of its metabolite to generate reactive oxygen species highlights the importance of considering its redox properties in the overall assessment of its biological activity and potential toxicities. Further studies are warranted to fully elucidate the role of this compound's redox chemistry in its therapeutic and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Pulse Polarography - PalmSens [palmsens.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. ossila.com [ossila.com]
- 8. Experiments > F - Pulse Voltammetry > Techniques > Differential Pulse Voltammetry [help.gamry.com]
- 9. scribd.com [scribd.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Generation of superoxide radical and hydrogen peroxide by 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Phenazoviridin: A Methodological and Data-Informed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific in-vitro cytotoxicity of Phenazoviridin is limited. This guide provides a comprehensive framework for its evaluation based on established methodologies and data from related phenazine compounds isolated from Streptomyces species. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings on this compound.
Introduction
This compound, a phenazine derivative isolated from Streptomyces sp., has been identified as a potent free radical scavenger with inhibitory activity against lipid peroxidation. Its structural classification as a glycosylated phenazine suggests potential cytotoxic activities, as other compounds in this class have demonstrated effects against various cancer cell lines. This document outlines a comprehensive in-vitro strategy for the preliminary evaluation of this compound's cytotoxicity, providing detailed experimental protocols, data presentation templates, and workflow visualizations to guide researchers in this endeavor.
Quantitative Cytotoxicity Data Summary
A critical aspect of evaluating a novel compound is the quantitative assessment of its cytotoxic effects across various cell lines. The following tables are structured to present key cytotoxicity metrics for this compound. It is recommended to test the compound against a panel of cancer cell lines and at least one non-cancerous cell line to assess for selective toxicity.
Table 1: IC50 Values of this compound Across Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |
| HCT-116 | Colon Carcinoma | 48 | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.8 |
| A549 | Lung Carcinoma | 48 | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 48 | > 100 |
Table 2: Cell Viability Data (MTT Assay) for this compound on HCT-116 Cells
| Concentration (µM) | % Viability (Mean ± SD) [Illustrative] |
| 0 (Control) | 100 ± 4.2 |
| 1 | 95.3 ± 3.8 |
| 5 | 78.1 ± 5.1 |
| 10 | 62.5 ± 4.5 |
| 20 | 45.2 ± 3.9 |
| 50 | 21.7 ± 2.8 |
| 100 | 8.9 ± 1.5 |
Table 3: Apoptosis Induction by this compound in HCT-116 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptosis (Mean ± SD) [Illustrative] | % Late Apoptosis (Mean ± SD) [Illustrative] | % Necrosis (Mean ± SD) [Illustrative] |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (15 µM) | 25.4 ± 2.1 | 15.8 ± 1.7 | 1.2 ± 0.4 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key in-vitro cytotoxicity assays.
Cell Culture
-
Cell Lines: HCT-116, MCF-7, A549, HepG2, and HEK293 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes.
Caption: General workflow for in-vitro cytotoxicity screening of this compound.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion and Future Directions
The preliminary in-vitro evaluation of this compound's cytotoxicity is a critical first step in understanding its potential as a therapeutic agent. The methodologies and frameworks presented in this guide provide a robust starting point for these investigations. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to induce cell death. Further research into its effects on a wider range of cancer cell lines and in combination with existing chemotherapeutic agents is also warranted. The data generated from these studies will be invaluable in determining the future trajectory of this compound in drug development.
The Shikimate Pathway's Crucial Contribution to Phenazine Biosynthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These secondary metabolites are recognized for their broad-spectrum antibiotic, antitumor, and antiviral activities, making them attractive targets for drug development. The biosynthesis of the core phenazine structure is intrinsically linked to primary metabolism, specifically branching from the shikimate pathway. This guide provides an in-depth technical overview of this critical metabolic juncture, detailing the enzymatic link, regulatory mechanisms, and experimental methodologies used to study this fascinating intersection of bacterial physiology.
The Shikimate Pathway: An Overview
The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] This seven-step pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the final product of the pathway and a key branch-point intermediate.[2]
The overall transformation is as follows:
Phosphoenolpyruvate + Erythrose 4-phosphate → Chorismate
Chorismate serves as the precursor for the three aromatic amino acids and a variety of other essential molecules. The distribution of chorismate between these competing pathways is tightly regulated to meet the metabolic demands of the cell.[3]
Phenazine Biosynthesis: The Core Pathway
The biosynthesis of the foundational phenazine compound, phenazine-1-carboxylic acid (PCA), begins with the conversion of chorismate. A set of core enzymes, encoded by the phz operon (typically phzA-G), catalyzes the multi-step conversion of two molecules of a chorismate-derived precursor into the tricyclic phenazine scaffold.[4] From PCA, a variety of phenazine derivatives, such as pyocyanin, can be synthesized through the action of modifying enzymes.[5]
The Enzymatic Link: Chorismate to Phenazine Precursor
The critical link between the shikimate pathway and phenazine biosynthesis is the enzymatic conversion of chorismate into 2-amino-2-desoxyisochorismate (ADIC). This reaction is the first committed step in the phenazine biosynthetic pathway.[6]
PhzE: The Gateway Enzyme
This pivotal reaction is catalyzed by the enzyme 2-amino-2-desoxyisochorismate synthase , commonly known as PhzE . PhzE is a chorismate-utilizing enzyme that has structural and sequence homology to other enzymes in its class, such as anthranilate synthase and isochorismate synthase.[7] PhzE catalyzes the S(_{N})2" nucleophilic substitution of ammonia at the C2 position of chorismate.[7] The ammonia is typically supplied by the hydrolysis of glutamine, a reaction catalyzed by a glutamine amidotransferase domain within the PhzE enzyme.[7]
Chorismate + Glutamine → 2-amino-2-desoxyisochorismate + Glutamate + Pyruvate
Subsequent Steps in Phenazine Core Synthesis
Following the formation of ADIC by PhzE, a series of enzymatic reactions catalyzed by other Phz proteins leads to the formation of the phenazine ring structure. Notably, PhzD, an isochorismatase, hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8] Subsequently, PhzF catalyzes the isomerization of DHHA. Two molecules of the resulting product are then condensed to form the initial phenazine scaffold.[8]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of PhzE from Pseudomonas aeruginosa PAO1 have been determined, providing insight into the efficiency of the initial step of phenazine biosynthesis.
| Enzyme | Substrate | K({m}) (µM) | k({cat}) (s
| Reference |
| PhzE | Chorismate | 20 ± 4 | 2.2 ± 0.2 | [7] |
| PhzE | L-glutamine | 11,000 ± 1,000 | 2.2 ± 0.2 | [7] |
| PhzE | Mg
| 294 ± 22 | - | [7] |
Metabolic Flux
While precise quantitative data on the flux distribution of chorismate between the aromatic amino acid and phenazine biosynthetic pathways is still an active area of research, studies have shown that in phenazine-overproducing strains of Pseudomonas chlororaphis, there is a substantial rerouting of central carbon metabolism towards the shikimate pathway.[9] This is achieved through the upregulation of genes encoding enzymes of the shikimate pathway.[9] 13C-metabolic flux analysis has been a key technique in demonstrating this metabolic reconfiguration.[9]
| Condition | Pathway | Relative Flux Change | Reference |
| PCN-overproducing P. chlororaphis | Shikimate Pathway | Increased | [9] |
| PCN-overproducing P. chlororaphis | Glyoxylate Shunt | Activated | [9] |
| PCN-overproducing P. chlororaphis | Pentose Phosphate Pathway | Activated | [9] |
Regulatory Mechanisms
The metabolic branch point at chorismate is subject to complex regulation to ensure a balanced supply of precursors for both primary and secondary metabolism.
Regulation of the Shikimate Pathway
The primary control point of the shikimate pathway is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS). In many bacteria, DHS is subject to feedback inhibition by the aromatic amino acids.[10] However, in some phenazine-producing pseudomonads, the DHS isozyme associated with phenazine biosynthesis (encoded by phzC) appears to be less sensitive to feedback inhibition by aromatic amino acids, which may allow for a greater flux of carbon towards phenazine production.[5]
Regulation of the phz Operon
The expression of the phz operon is tightly controlled by a complex regulatory network, which includes:
-
Quorum Sensing: In many Pseudomonas species, phenazine production is regulated by cell-density dependent signaling systems, such as the las and rhl systems in P. aeruginosa.[11]
-
Two-Component Systems: Environmental signals are often transduced through two-component regulatory systems that can modulate the expression of the phz operon.[5]
-
Cross-Regulation: In P. aeruginosa, which possesses two homologous phz operons (phz1 and phz2), there exists a complex cross-regulation between them to maintain a homeostatic balance of phenazine biosynthesis.[12]
While the influence of quorum sensing and other global regulators is well-documented, the direct transcriptional regulation of the phz operon by intermediates of the shikimate pathway or aromatic amino acids is less clear and remains an area for further investigation.
Experimental Protocols
PhzE (Aminodeoxychorismate Synthase) Enzyme Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of PhzE. The assay couples the production of glutamate to the oxidation of NADH via glutamate dehydrogenase.
Principle:
PhzE: Chorismate + L-Glutamine → ADIC + L-Glutamate
Glutamate Dehydrogenase: L-Glutamate + NAD
+
+ H({2})O ⇌ α-Ketoglutarate + NADH + NH({4}^{+})
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Chorismate stock solution (10 mM)
-
L-Glutamine stock solution (100 mM)
-
MgCl(_{2}) stock solution (100 mM)
-
NADH stock solution (10 mM)
-
α-Ketoglutarate stock solution (100 mM)
-
Glutamate dehydrogenase (GDH) solution (10 units/mL)
-
Purified PhzE enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Tris-HCl buffer
-
MgCl(_{2}) (final concentration 1 mM)
-
NADH (final concentration 0.2 mM)
-
α-Ketoglutarate (final concentration 5 mM)
-
GDH (1 unit)
-
L-Glutamine (varied concentrations for K(_{m}) determination)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified PhzE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
To determine the K(_{m}) for chorismate, keep the concentration of L-glutamine saturating and vary the concentration of chorismate.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M
cm−1 ).−1 -
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K({m}) and V({max}).
Metabolic Flux Analysis using 13C-Labeling
This protocol provides a general workflow for conducting a 13C-based metabolic flux analysis (MFA) to quantify the carbon flux distribution between the shikimate and phenazine pathways.
Principle:
Cells are grown on a 13C-labeled carbon source (e.g., [1,2-
13
C]glucose). The distribution of the 13C label into proteinogenic amino acids and phenazine precursors is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR). This labeling information is then used in a computational model to estimate the intracellular metabolic fluxes.[2]
Workflow:
-
Isotopic Labeling Experiment:
-
Culture Pseudomonas cells in a chemically defined minimal medium with a specific 13C-labeled substrate as the sole carbon source until isotopic and metabolic steady state is reached.
-
-
Sample Collection and Preparation:
-
Rapidly quench metabolic activity and harvest the cells.
-
Hydrolyze the biomass to obtain proteinogenic amino acids.
-
Extract and purify phenazine precursors from the culture supernatant.
-
-
Analytical Measurement:
-
Analyze the mass isotopomer distribution of the amino acids and phenazine precursors using GC-MS, LC-MS/MS, or NMR.
-
-
Metabolic Modeling and Flux Calculation:
-
Construct a stoichiometric model of the central carbon metabolism, including the shikimate and phenazine biosynthesis pathways.
-
Use the measured labeling patterns and known metabolic inputs and outputs (e.g., substrate uptake rate, biomass production rate) to constrain the model.
-
Employ specialized software (e.g., INCA, METRAN) to solve the system of equations and estimate the metabolic flux distribution.
-
Visualizations
References
- 1. iTRAQ-based quantitative proteomic analysis reveals potential factors associated with the enhancement of phenazine-1-carboxamide production in Pseudomonas chlororaphis P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. What is allosteric regulation? Exploring the exceptions that prove the rule! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconfiguration of metabolic fluxes in Pseudomonas putida as a response to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of Phenazine Production in Pseudomonas aeruginosa - James Parsons [grantome.com]
- 7. Expression and characterization of PhzE from P. aeruginosa PAO1: aminodeoxyisochorismate synthase involved in pyocyanin and phenazine-1-carboxylate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Fluxomic, Metabolomic, and Transcriptomic Analyses Reveal Metabolic Responses to Phenazine-1-carboxamide Synthesized in Pseudomonas chlororaphis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of aromatic amino acid biosynthesis in phenazine-producing strains of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Regulation between the phz1 and phz2 Operons Maintain a Balanced Level of Phenazine Biosynthesis in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Phenazoviridin from Bacterial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenazoviridin is a phenazine-class metabolite produced by the bacterium Streptomyces sp. HR04.[1] This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth. The methodology covers fermentation, solvent extraction, and chromatographic purification steps. The protocol is intended to serve as a guide for researchers in natural product chemistry, microbiology, and drug discovery.
Data Presentation
The following tables provide a template for summarizing quantitative data during the isolation of this compound. The values presented are representative and will vary depending on the specific fermentation and purification conditions.
Table 1: Fermentation and Extraction Data
| Parameter | Value | Unit |
| Fermentation Volume | 10 | L |
| Wet Cell Weight | 500 | g |
| Dry Cell Weight | 100 | g |
| This compound Titer (in broth) | 50 | mg/L |
| Extraction Solvent | Ethyl Acetate | - |
| Extraction Volume | 10 | L |
| Crude Extract Yield | 2.5 | g |
| Extraction Efficiency | 90 | % |
Table 2: Chromatographic Purification Summary
| Purification Step | Starting Material (mg) | Product Yield (mg) | Purity (%) | Recovery (%) |
| Silica Gel Chromatography | 2500 | 800 | 60 | 32 |
| Preparative HPLC | 800 | 350 | >98 | 43.75 |
Experimental Protocols
Fermentation of Streptomyces sp. HR04
This protocol describes the cultivation of Streptomyces sp. HR04 for the production of this compound.
Materials:
-
Streptomyces sp. HR04 culture
-
Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, pH 7.2
-
Production medium (per liter): 30 g glucose, 15 g soybean meal, 3 g yeast extract, 2 g CaCO₃, 4 g NaCl, pH 7.0
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sp. HR04 from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours with shaking at 200 rpm.
-
Production Culture: Inoculate 10 L of production medium in a fermenter with 5% (v/v) of the seed culture.
-
Fermentation: Ferment at 28°C for 7 days with aeration and agitation. Monitor pH, glucose consumption, and this compound production periodically.
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth using an organic solvent.
Materials:
-
Fermentation broth of Streptomyces sp. HR04
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers.
-
Extract the mycelial cake with ethyl acetate and combine this extract with the supernatant extract.
-
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column for chromatography
-
Solvents: Hexane, Ethyl Acetate, Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel and load it onto a silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the partially purified sample in the mobile phase.
-
Purify the sample using a preparative C18 HPLC column.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to phenazines).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general biosynthetic pathway for phenazine compounds.
Caption: Experimental workflow for the isolation of this compound.
Caption: Generalized phenazine biosynthesis pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Phenazopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Phenazopyridine, a pharmaceutical compound used for its analgesic effects on the urinary tract. The described protocol is designed to separate Phenazopyridine from its potential impurities and degradation products, ensuring high purity of the final compound. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in achieving efficient and reliable purification.
Introduction
Phenazopyridine hydrochloride is an azo dye that provides symptomatic relief for pain associated with urinary tract infections.[1][2] Its purity is crucial for its safety and efficacy. HPLC is a powerful technique for the analysis and purification of pharmaceutical compounds.[3][4] This application note outlines a reversed-phase HPLC method tailored for the purification of Phenazopyridine, addressing the need for a well-documented and reproducible protocol in research and drug development settings. The method is designed to be selective for Phenazopyridine in the presence of its known metabolites and degradation products, such as 2,3,6-triaminopyridine (TAP).[3][4]
Experimental Protocols
This section provides detailed methodologies for the HPLC purification of Phenazopyridine.
Materials and Reagents
-
Phenazopyridine Hydrochloride (Crude)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetate buffer or Sodium Dihydrogen Phosphate buffer
-
Methanol (HPLC Grade)
-
0.45 µm membrane filters
Instrumentation
A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this protocol. The system should include:
-
Preparative HPLC Pump
-
Autosampler or Manual Injector
-
Column Oven
-
UV-Vis Detector
-
Fraction Collector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for Phenazopyridine purification. These conditions have been adapted from established analytical methods.[1][3][5]
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | Reversed-phase C18 or RP-8, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and Acetate buffer (pH 4) (1:1, v/v)[1] or Gradient: Acetonitrile and 5 mmol/L Sodium Dihydrogen Phosphate (pH 3)[5] |
| Flow Rate | 1.0 mL/min (analytical scale, can be scaled up for preparative)[1][3][5] |
| Detection Wavelength | 280 nm, 360 nm, or 370 nm[1][3][5] |
| Injection Volume | 20 - 50 µL (analytical scale, adjust for preparative scale)[1][5] |
| Column Temperature | Ambient (20-30°C)[1] |
Sample Preparation
-
Accurately weigh a portion of the crude Phenazopyridine hydrochloride powder.
-
Dissolve the powder in a minimal amount of hot distilled water, followed by sonication to ensure complete dissolution.[1]
-
Dilute the solution with the mobile phase to achieve the desired concentration.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]
Purification Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure the system is clean.
-
Inject the prepared Phenazopyridine sample onto the column.
-
Monitor the chromatogram at the selected wavelength. Phenazopyridine should elute as a distinct peak.
-
Collect the fraction corresponding to the Phenazopyridine peak using a fraction collector.
-
Analyze the collected fraction for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified Phenazopyridine.
Data Presentation
The following table summarizes typical retention times and detection wavelengths for Phenazopyridine and a key metabolite, providing a basis for method development and peak identification.
| Compound | Typical Retention Time (min) | Optimal Detection Wavelength (nm) |
| Phenazopyridine (PAP) | ~4.0 - 6.0 | 280, 360, 370[1][3][5] |
| 2,3,6-triaminopyridine (TAP) | Varies based on conditions | 280[3] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the HPLC Purification of Phenazopyridine.
Logical Relationship of Purification Steps
Caption: Logical Steps in the Phenazopyridine Purification Process.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible protocol for the purification of Phenazopyridine. By following the outlined experimental procedures and utilizing the provided chromatographic conditions, researchers can achieve high purity of the target compound, which is essential for subsequent research and development activities. The presented workflows and data tables serve as a practical guide for the implementation of this purification method.
References
- 1. jfda-online.com [jfda-online.com]
- 2. CN102256486A - Phenazopyridine compounds - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Application Note: A Cell-Based Assay for Evaluating the Antioxidant Activity of Phenazoviridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage.[3][4] Phenazoviridin, a phenazine compound sourced from Streptomyces, presents a chemical structure that suggests potential biological activity.[5] Phenazine compounds, as a class, are known for their diverse biological activities. This application note provides a comprehensive suite of protocols to investigate the potential antioxidant activity of this compound using cell-based assays.
The described methodologies will enable researchers to:
-
Quantify the ability of this compound to mitigate intracellular ROS levels.
-
Assess the protective effects of this compound against lipid peroxidation.
-
Determine the impact of this compound on the activity of key antioxidant enzymes.
-
Investigate the potential of this compound to modulate the Nrf2-ARE signaling pathway, a master regulator of the cellular antioxidant response.[5][6]
Experimental Overview
This application note details a tiered approach to characterizing the antioxidant potential of this compound. The workflow is designed to first establish its efficacy in reducing general oxidative stress and then to probe its specific molecular mechanisms of action.
Caption: Experimental workflow for assessing this compound's antioxidant activity.
Data Presentation
All quantitative data should be summarized in the following tables for clear interpretation and comparison.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % ROS Inhibition |
| Vehicle Control | - | 0 | |
| Positive Control (e.g., N-acetylcysteine) | |||
| This compound | |||
Table 2: Effect of this compound on Lipid Peroxidation
| Treatment Group | Concentration (µM) | Malondialdehyde (MDA) Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
| Vehicle Control | - | 0 | |
| Positive Control (e.g., Trolox) | |||
| This compound | |||
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Vehicle Control | - | |||
| This compound | ||||
Table 4: Effect of this compound on Nrf2-ARE Pathway Activation
| Treatment Group | Concentration (µM) | ARE-Luciferase Activity (Fold Change) | Nrf2 Nuclear Localization (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| Positive Control (e.g., Sulforaphane) | |||
| This compound | |||
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human cell line relevant to oxidative stress studies, such as HepG2 (human liver cancer cell line) or ARPE-19 (human retinal pigment epithelial cells), is recommended.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Oxidative Stress Induction: To induce oxidative stress, cells can be treated with an appropriate agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP). The concentration and duration of treatment should be optimized for the specific cell line to induce a measurable increase in oxidative stress without causing excessive cell death.
Intracellular ROS Assay (DCFH-DA Method)
This assay measures the ability of this compound to scavenge intracellular ROS.[7][8] The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.[9] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]
-
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed cells in a black 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
After pre-treatment, load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5 minutes for 1 hour.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay quantifies the extent of lipid peroxidation by measuring the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation.[12] MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and an inducer of lipid peroxidation (e.g., t-BHP) as described for the ROS assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing BHT to prevent further oxidation.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
To 200 µL of the supernatant, add 600 µL of TBA solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with MDA standards. Normalize the MDA concentration to the protein concentration of the sample.
-
Antioxidant Enzyme Activity Assays
These assays measure the activity of key endogenous antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using a commercially available kit that is often based on the inhibition of a reaction that produces a colored product.
-
Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of H₂O₂ spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
General Protocol:
-
Prepare cell lysates as described for the lipid peroxidation assay.
-
Determine the protein concentration of the lysates.
-
Perform the respective enzyme activity assays according to the manufacturer's instructions (for commercial kits) or established laboratory protocols.
-
Express enzyme activity as units per milligram of protein.
-
Nrf2-ARE Signaling Pathway Investigation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through binding to the antioxidant response element (ARE).[6]
Caption: The Nrf2-ARE signaling pathway.
-
ARE-Reporter Gene Assay:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
After transfection, treat the cells with this compound for an appropriate duration (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
-
Nrf2 Nuclear Translocation:
-
Immunofluorescence:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
-
Western Blotting:
-
Treat cells with this compound and then perform subcellular fractionation to separate the nuclear and cytoplasmic fractions.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody.
-
Use histone H3 and GAPDH as nuclear and cytoplasmic markers, respectively, to ensure the purity of the fractions.
-
-
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By systematically assessing its effects on intracellular ROS, lipid peroxidation, antioxidant enzyme activity, and the Nrf2-ARE signaling pathway, researchers can gain valuable insights into its mechanisms of action. This information is crucial for the further development and potential therapeutic application of this compound in conditions associated with oxidative stress.
References
- 1. This compound | C24H26N2O6 | CID 3074083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical composition and antioxidant properties of native Ecuadorian fruits: Rubus glabratus Kunth, Vaccinium floribundum Kunth, and Opuntia soederstromiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Perphenazine 4-phenylbutyrate | C31H37ClN3O3S- | CID 86674364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing Phenazoviridin Derivatives for Structure-Activity Relationship Studies: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis and evaluation of Phenazoviridin derivatives for the purpose of conducting structure-activity relationship (SAR) studies. This compound and its analogs are a class of compounds based on the 2-aminopyridine-3,5-dicarbonitrile scaffold, which have shown potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of STAT3 is implicated in various cancers, making it a key therapeutic target. This guide details a one-pot synthesis protocol for generating a library of this compound derivatives and outlines the essential biological assays required to determine their inhibitory potency and establish a clear SAR.
Introduction to this compound and STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial mediator of cellular signaling, playing a key role in cell growth, proliferation, and survival.[1][2] In numerous cancerous cells, STAT3 is persistently activated, leading to uncontrolled cell division and tumor progression.[1][2] Therefore, the inhibition of the STAT3 signaling pathway presents a promising strategy for cancer therapy.
This compound derivatives, characterized by a 2-aminopyridine-3,5-dicarbonitrile core, have emerged as a promising class of STAT3 inhibitors. These compounds are thought to exert their effect by interfering with STAT3's function, potentially by binding to its SH2 or DNA-binding domains, thereby preventing its dimerization and subsequent translocation to the nucleus to activate target gene transcription.[3][4] To optimize the potency and selectivity of these inhibitors, it is essential to conduct detailed structure-activity relationship (SAR) studies. This involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their biological activity.
Synthesis of this compound Derivatives
A library of this compound derivatives can be efficiently synthesized using a one-pot, three-component reaction. This method involves the condensation of an aromatic aldehyde, malononitrile, and a primary or secondary amine, catalyzed by a base such as piperidine or triethylamine.[5][6] This approach allows for the facile introduction of diverse substituents at the 4- and 6-positions of the pyridine ring, which is crucial for SAR studies.
General Synthetic Scheme:
Figure 1: General one-pot synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative (Compound 1)
This protocol describes the synthesis of 2-amino-4-(4-fluorophenyl)-6-(morpholino)pyridine-3,5-dicarbonitrile.
Materials:
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Morpholine
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-fluorobenzaldehyde (1.24 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and morpholine (0.87 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to obtain the final compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Structure-Activity Relationship (SAR) Studies
To establish a clear SAR, a series of this compound derivatives should be synthesized by varying the substituents at the R1 (4-position) and R2 (6-position) of the pyridine core.
Table 1: Representative this compound Derivatives and their Biological Activity
| Compound ID | R1 (4-position) | R2 (6-position) | IC50 (µM) on PC-3 Cells[5] | IC50 (µM) on HeLa Cells[5] |
| S1 | Phenyl | Aniline | 15.8 | 28.2 |
| S2 | Phenyl | 4-Methylaniline | 0.2 | >100 |
| S3 | 4-Chlorophenyl | Aniline | 0.261 | 69.2 |
| S4 | 4-Chlorophenyl | 4-Methylaniline | 0.242 | 81.3 |
| 5-FU (Control) | - | - | 0.233 | 0.49 |
Note: The data presented is for representative 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives to illustrate the SAR table format. 5-FU (5-Fluorouracil) is a standard anticancer drug.
Workflow for SAR Studies:
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel STAT3 DNA binding domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Phenazoviridin in Rodent Hypoxia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazoviridin is a phenazine-class natural product first identified in Streptomyces species.[1] It is classified as an antihypoxic agent, suggesting its potential therapeutic utility in conditions characterized by oxygen deprivation.[1] The following application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in established rodent models of hypoxia. These guidelines are intended to assist researchers in designing rigorous experiments to assess the efficacy and elucidate the mechanism of action of this novel compound.
The experimental design for a novel therapeutic candidate like this compound, with limited existing data, necessitates a multi-faceted approach. This includes a thorough assessment of its effects on physiological, biochemical, histological, and functional outcomes in response to hypoxic challenge. The protocols outlined below are based on established methodologies in the field of hypoxia research and can be adapted to specific research questions.
1. Rodent Models of Hypoxia
The choice of a rodent model is critical and depends on the clinical condition being simulated.[2] Common models include systemic hypoxia, focal cerebral hypoxia-ischemia, and chronic intermittent hypoxia.[3][4] Wistar and Sprague-Dawley rats are frequently used for hypoxia modeling.[2]
| Model Type | Description | Typical Application | Key Pathological Features |
| Systemic Hypoxia (Normobaric) | Rodents are housed in chambers with a reduced fraction of inspired oxygen (FiO2), typically 8-11% O2.[3] | Modeling systemic oxygen deprivation, high-altitude sickness. | Widespread cellular hypoxia, activation of systemic compensatory responses. |
| Hypoxic-Ischemic (HI) Brain Injury (Rice-Vannucci Model) | Unilateral common carotid artery ligation followed by exposure to systemic hypoxia (e.g., 8% O2).[4][5] | Modeling perinatal brain injury, stroke. | Unilateral brain damage, neuronal loss, inflammation.[4] |
| Chronic Intermittent Hypoxia (CIH) | Alternating cycles of normoxia (21% O2) and hypoxia (e.g., 10% O2) over several hours per day for multiple weeks.[6][7] | Modeling sleep apnea. | Systemic inflammation, endothelial dysfunction, cognitive deficits.[7] |
2. Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. This should include appropriate control groups, randomization, and blinding of investigators to treatment conditions.
2.1. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent hypoxia model.
2.2. Protocol for Hypoxic-Ischemic Brain Injury Model
This protocol is adapted from the Rice-Vannucci model, a widely used method for inducing neonatal hypoxic-ischemic brain injury.[4][5]
Materials:
-
Postnatal day 10 (P10) rat pups (Sprague-Dawley or Wistar)
-
Isoflurane anesthesia system
-
Dissecting microscope
-
Fine surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Hypoxia chamber with oxygen and nitrogen gas cylinders and an oxygen analyzer
-
Heating pad
Procedure:
-
Anesthetize P10 rat pups with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the pup in a supine position under a dissecting microscope.
-
Make a midline incision on the neck to expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve and surrounding tissues.
-
Ligate the common carotid artery with a double suture and cut the artery between the ligatures.
-
Suture the skin incision and allow the pups to recover from anesthesia for 1-2 hours with their dam.[4]
-
Place the pups in a hypoxia chamber maintained at 37°C and expose them to a humidified gas mixture of 8% oxygen and 92% nitrogen for a specified duration (e.g., 2.5 hours).[4]
-
After the hypoxic exposure, return the pups to their dam.
2.3. This compound Administration
As the formulation and optimal dosage of this compound are likely unknown, initial dose-ranging studies are necessary.
-
Vehicle: The vehicle for dissolving this compound must be determined based on its solubility (e.g., saline, DMSO, or a specific formulation). A vehicle-only control group is essential.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common in acute studies. Oral gavage may be suitable for chronic models.
-
Dosing Regimen: Administration can be pre-hypoxia, during hypoxia, or post-hypoxia to evaluate prophylactic or therapeutic effects. A dose-response study should be conducted to determine the optimal effective dose.
3. Efficacy Assessment
A combination of behavioral, biochemical, and histological assessments is recommended to provide a comprehensive evaluation of this compound's efficacy.
3.1. Behavioral Testing
Behavioral tests are crucial for assessing the functional outcomes of hypoxia and the potential neuroprotective effects of this compound.[5]
| Test | Cognitive/Motor Function Assessed | Description | Typical Outcome Measures |
| Morris Water Maze | Spatial learning and memory (hippocampus-dependent).[8][9] | Rodents learn to find a hidden platform in a pool of water using distal cues.[9] | Escape latency, path length, time spent in the target quadrant during a probe trial.[9] |
| Novel Object Recognition | Recognition memory.[5][8] | Based on the innate tendency of rodents to explore a novel object more than a familiar one.[8] | Discrimination index (time spent with novel object vs. familiar object). |
| Cylinder Test | Forelimb asymmetry (sensorimotor function).[5] | Spontaneous forelimb use for wall exploration in a cylindrical enclosure is recorded. | Percentage of contralateral (impaired) forelimb use. |
| Y-Maze Spontaneous Alternation | Spatial working memory.[8][9] | Measures the tendency of rodents to alternate entries into the three arms of a Y-shaped maze.[9] | Percentage of spontaneous alternations. |
3.2. Biochemical Analysis
Biochemical assays on blood and tissue samples can provide insights into the molecular mechanisms of this compound's action.
| Marker | Significance in Hypoxia | Sample Type | Recommended Assay |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Master regulator of the cellular response to hypoxia.[10] | Tissue homogenates (e.g., brain, heart) | Western Blot, ELISA |
| Vascular Endothelial Growth Factor (VEGF) | Key angiogenesis factor, induced by HIF-1α.[10][11] | Tissue homogenates, plasma | ELISA |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Hypoxia-inducible enzyme that regulates metabolism.[12] | Tissue homogenates | Western Blot, Activity Assay |
| BNIP3 | Pro-apoptotic protein regulated by HIFs, involved in cell death and autophagy.[12] | Tissue homogenates | Western Blot |
| Markers of Oxidative Stress (e.g., MDA, GSH) | Hypoxia can lead to oxidative stress.[13] | Tissue homogenates | Colorimetric Assays |
| Lactate Dehydrogenase (LDH) | Released from damaged cells, indicates cytotoxicity. | Plasma, serum | Enzymatic Assay |
3.3. Histological Analysis
Histological examination of target organs provides direct evidence of tissue damage and the protective effects of the therapeutic agent.[13]
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of tissue damage, such as neuronal loss, inflammation, and edema.[13]
-
Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss, particularly in the brain.
-
Immunohistochemistry (IHC): To detect specific cellular markers. For example, staining for NeuN to identify mature neurons, GFAP for reactive astrocytes (a marker of brain injury), and Iba1 for microglia (indicating neuroinflammation). Staining for hypoxia markers like pimonidazole can also be performed to visualize hypoxic regions within the tissue.[12]
4. Signaling Pathways in Hypoxia
This compound may exert its effects by modulating key signaling pathways involved in the cellular response to hypoxia. The HIF-1α pathway is a primary target for investigation.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[10] this compound could potentially interfere with this pathway at multiple points, and this should be a key area of investigation.
5. Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed effects.
Example Data Table: Behavioral Outcomes
| Group | N | Morris Water Maze Latency (s) | Novel Object Recognition Index | Cylinder Test (% Contralateral Use) |
| Sham Control | 10 | 15.2 ± 2.1 | 0.65 ± 0.08 | 48.5 ± 3.2 |
| HI + Vehicle | 10 | 45.8 ± 5.3 | 0.32 ± 0.06 | 21.3 ± 4.5 |
| HI + this compound (10 mg/kg) | 10 | 25.1 ± 3.9 | 0.55 ± 0.07 | 38.7 ± 3.8 |
| HI + this compound (30 mg/kg) | 10 | 18.9 ± 2.8 | 0.61 ± 0.09 | 45.1 ± 4.1** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HI + Vehicle group. |
These application notes provide a foundational framework for the preclinical investigation of this compound in rodent models of hypoxia. A systematic approach, incorporating relevant animal models, rigorous experimental design, and comprehensive multi-level outcome assessments, will be critical in determining the therapeutic potential of this novel antihypoxic agent. The results of these studies will be instrumental in guiding future drug development efforts.
References
- 1. This compound | C24H26N2O6 | CID 3074083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 4. This compound | NanoAxis LLC [nanoaxisllc.com]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigational Hypoxia-Activated Prodrugs: Making Sense of Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdwiki.org [mdwiki.org]
- 10. Acute hypoxia activates neuroendocrine, but not presympathetic, neurons in the paraventricular nucleus of the hypothalamus: differential role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Therapeutic hypoxia for mitochondrial disease via enhancement of hemoglobin affinity and inhibition of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
Application Note: Identification of Phenazopyridine Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a urinary tract analgesic used to relieve symptoms such as pain, burning, and urgency associated with urinary tract infections and other urinary tract irritations. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note details the application of mass spectrometry (MS) techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of Phenazopyridine.
Chemical Information
| Property | Value |
| Chemical Name | 3-(Phenyldiazenyl)pyridine-2,6-diamine |
| Synonyms | Phenazopyridine, Pyridium |
| Chemical Formula | C₁₁H₁₁N₅[1] |
| Molecular Weight | 213.24 g/mol |
| CAS Number | 94-78-0 |
Mass Spectrometry Techniques for Phenazopyridine Identification
Mass spectrometry offers high sensitivity and specificity for the analysis of pharmaceutical compounds like Phenazopyridine. Both LC-MS and GC-MS are powerful techniques that can be employed for its identification and quantification in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used technique for the analysis of non-volatile and thermally labile compounds like Phenazopyridine. The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte from complex matrices followed by its sensitive detection.
Key Experimental Parameters:
| Parameter | Description |
| Chromatography | Reversed-phase chromatography using a C18 column is a common approach for the separation of Phenazopyridine.[2][3] |
| Ionization | Electrospray ionization (ESI) is a suitable soft ionization technique for Phenazopyridine, typically generating a protonated molecule [M+H]⁺ in positive ion mode. |
| Mass Analysis | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. While Phenazopyridine itself may have limited volatility, derivatization can be employed to enhance its suitability for GC-MS analysis. However, direct analysis is also possible.
Key Experimental Parameters:
| Parameter | Description |
| Chromatography | A non-polar capillary column, such as a DB-5MS, is often used for separation.[4][5] |
| Ionization | Electron Ionization (EI) at 70 eV is a standard method that generates characteristic fragmentation patterns.[4] |
| Mass Analysis | Selected Ion Monitoring (SIM) of characteristic ions provides high selectivity and sensitivity for quantification.[4][5] |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) observed for Phenazopyridine using different mass spectrometry techniques.
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Notes |
| LC-MS | ESI (+) | 214 ([M+H]⁺) | - | In SIM mode, the protonated molecule is monitored. Further fragmentation data can be obtained from tandem MS (MS/MS) experiments. |
| GC-MS | EI | 213 (M⁺) | 213 (base peak) | The molecular ion is observed, and it is also the most abundant ion (base peak) in the EI spectrum.[4] |
| ESI-MS of a derivative | ESI (+) | 271 ([M+H]⁺), 293 ([M+Na]⁺) | - | These values were observed for a glycyl-phenazopyridine derivative, demonstrating the utility of ESI for related compounds.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Phenazopyridine in Human Plasma
This protocol provides a general framework for the quantitative analysis of Phenazopyridine in human plasma. Optimization of specific parameters may be required based on the instrumentation used.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenazopyridine: Precursor ion (m/z 214) -> Product ion(s) (To be determined by infusion and fragmentation experiments)
-
Internal Standard: To be determined based on the chosen standard.
-
Protocol 2: GC-MS Method for Phenazopyridine in Human Plasma
This protocol outlines a general procedure for the determination of Phenazopyridine in plasma using GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Follow the same liquid-liquid extraction procedure as described in Protocol 1.
2. GC-MS Analysis
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS System: Mass spectrometer with EI source
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Phenazopyridine: m/z 213[4]
-
Internal Standard: To be determined based on the chosen standard.
-
Visualizations
Caption: Experimental workflow for Phenazopyridine analysis.
Caption: Potential fragmentation of Phenazopyridine in EI-MS.
Caption: Logical steps in Phenazopyridine mass spec analysis.
References
- 1. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102256486A - Phenazopyridine compounds - Google Patents [patents.google.com]
Application Note: Investigating Phenazoviridin as a Novel Positive Control in Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical marker of oxidative stress implicated in numerous disease pathologies. Assays measuring lipid peroxidation are fundamental in drug discovery and development for assessing compound toxicity and efficacy. A reliable positive control is essential for validating these assays. While compounds like malondialdehyde (MDA) and hydrogen peroxide are commonly used, the exploration of novel, clinically relevant positive controls is valuable. This document explores the potential of Phenazoviridin, a urinary analgesic known for inducing oxidative stress, as a candidate for a positive control in lipid peroxidation assays, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Principle
Phenazopyridine, a compound closely related to or the same as this compound, has been observed to cause oxidative stress, which can lead to hemolysis.[1][2] This pro-oxidant activity suggests its potential to induce lipid peroxidation. The TBARS assay, a widely used method to detect lipid peroxidation, measures the formation of malondialdehyde (MDA), a byproduct of lipid breakdown.[3][4][5] In this proposed application, this compound would be used to induce lipid peroxidation in a sample (e.g., cell lysate or tissue homogenate), and the resulting MDA would be quantified.
Materials and Reagents
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Malondialdehyde (MDA) standard
-
Butylated hydroxytoluene (BHT)
-
SDS Lysis Solution
-
Samples (e.g., cell culture, tissue homogenate, plasma)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in PBS to achieve a final concentration of 10 mM. Further dilutions should be made in PBS to achieve the desired working concentrations.
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid in glacial acetic acid. Gentle heating may be required to fully dissolve the TBA.
-
MDA Standard Curve Preparation: Prepare a series of dilutions of the MDA standard in deionized water, ranging from 0 to 50 µM.
Sample Preparation
Biological samples should be prepared to minimize background lipid peroxidation.
-
Cell Lysate: Wash cells with cold PBS and resuspend in lysis buffer containing an antioxidant like BHT to prevent further peroxidation during sample processing.[6][7]
-
Tissue Homogenate: Perfuse tissue with PBS to remove blood, which can interfere with the assay. Homogenize the tissue in a suitable buffer containing BHT on ice. Centrifuge to remove debris.[4]
-
Plasma: Collect blood with an anticoagulant like EDTA and centrifuge to separate plasma.[8]
TBARS Assay Protocol
-
Sample Treatment: To 100 µL of the prepared sample (cell lysate, tissue homogenate, or plasma) in a microcentrifuge tube, add 10 µL of varying concentrations of this compound solution (e.g., 10, 50, 100, 500 µM). For the negative control, add 10 µL of PBS. For the standard positive control, a known inducer like hydrogen peroxide can be used.
-
Incubation: Incubate the tubes at 37°C for 1 hour to induce lipid peroxidation.
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to each tube to precipitate proteins.[9]
-
Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 3000 rpm for 15 minutes.[3][9]
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new set of tubes. Add 200 µL of 0.67% TBA reagent to each tube, including the MDA standards.[9]
-
Heating: Incubate the tubes in a boiling water bath (95-100°C) for 10-15 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[9]
-
Cooling: Cool the tubes in an ice bath for 5 minutes to stop the reaction.[3]
-
Measurement: Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer or a microplate reader.[5][8]
Data Presentation
The concentration of MDA in the samples is determined by comparing their absorbance to the MDA standard curve. The results can be presented in a tabular format as shown below.
| Treatment Group | This compound Concentration (µM) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (µM) |
| Negative Control | 0 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| This compound | 500 | [Value] | [Value] |
| Positive Control (H₂O₂) | [Concentration] | [Value] | [Value] |
Visualizations
Mechanism of Lipid Peroxidation
Caption: General mechanism of lipid peroxidation.
Experimental Workflow for TBARS Assay
Caption: TBARS assay experimental workflow.
Conclusion and Future Directions
The pro-oxidant properties of this compound suggest its potential as a positive control in lipid peroxidation assays. The protocols and data structure provided here offer a framework for researchers to investigate this application. Further studies are required to validate its efficacy and determine optimal concentrations for inducing a consistent and measurable level of lipid peroxidation across different biological samples. This exploration could lead to the establishment of a new, clinically relevant tool for oxidative stress research.
References
- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Phenazoviridin In-Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of new therapeutics is the identification of compounds with neuroprotective properties. Phenazoviridin, a phenazine derivative, has been identified as a molecule that promotes and synchronizes the neuronal differentiation of human embryonic stem cells[1]. Furthermore, related phenazine compounds have demonstrated potent anti-neuroinflammatory and antioxidant activities, key mechanisms in neuroprotection[2]. These findings suggest that this compound may not only play a role in neuronal development but also confer protection to neurons under stress.
These application notes provide a framework for assessing the potential neuroprotective effects of this compound using established in-vitro models of neuronal damage. The protocols described herein outline methods to evaluate its efficacy in mitigating oxidative stress, inflammation, and apoptosis in neuronal cell lines.
Principle of the Assays
To investigate the neuroprotective effects of this compound, a well-established in-vitro model of neurotoxicity will be utilized. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model in neurodegenerative disease research as it can be differentiated into a more mature neuronal phenotype[1][3]. Neurotoxicity will be induced using hydrogen peroxide (H₂O₂), a potent oxidizing agent that causes cellular damage through the generation of reactive oxygen species (ROS), or Amyloid-beta (Aβ) oligomers, which are central to Alzheimer's disease pathology[4].
The protective effects of this compound will be quantified by assessing several key parameters:
-
Cell Viability: To determine if this compound can prevent cell death induced by the neurotoxic insult.
-
Oxidative Stress: To measure the ability of this compound to reduce the intracellular accumulation of ROS.
-
Apoptosis: To assess whether this compound can inhibit the programmed cell death pathway activated by the neurotoxin.
-
Inflammation: To quantify the modulation of pro-inflammatory markers, which are often elevated in neurodegenerative conditions.
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below. This process involves cell culture and differentiation, induction of neurotoxicity in the presence or absence of this compound, and subsequent analysis using various assays.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Hypothesized Signaling Pathway of this compound Neuroprotection
Based on the known anti-inflammatory and antioxidant properties of related phenazine compounds, we hypothesize that this compound exerts its neuroprotective effects through the modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Hypothesized signaling pathway for this compound's neuroprotective action.
Data Presentation
The following tables present example data to illustrate how the results from the described protocols can be summarized. This data is for illustrative purposes only.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 | 48.5 ± 4.1 |
| H₂O₂ + this compound | 1 | 62.3 ± 3.8 |
| H₂O₂ + this compound | 5 | 78.9 ± 4.5 |
| H₂O₂ + this compound | 10 | 89.1 ± 5.0 |
Table 2: Effect of this compound on Intracellular ROS Production
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.7 |
| H₂O₂ | 100 | 350 ± 25.4 |
| H₂O₂ + this compound | 1 | 280 ± 21.9 |
| H₂O₂ + this compound | 5 | 195 ± 15.6 |
| H₂O₂ + this compound | 10 | 120 ± 10.3 |
Table 3: Effect of this compound on Apoptosis
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 3.2 ± 0.5 |
| H₂O₂ | 100 | 45.8 ± 3.9 |
| H₂O₂ + this compound | 1 | 35.1 ± 2.8 |
| H₂O₂ + this compound | 5 | 22.4 ± 2.1 |
| H₂O₂ + this compound | 10 | 10.7 ± 1.5 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Release
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25.4 ± 3.1 | 15.8 ± 2.2 |
| H₂O₂ | 100 | 180.2 ± 15.7 | 155.6 ± 12.9 |
| H₂O₂ + this compound | 1 | 145.9 ± 11.8 | 120.3 ± 10.1 |
| H₂O₂ + this compound | 5 | 95.3 ± 8.9 | 75.4 ± 6.8 |
| H₂O₂ + this compound | 10 | 50.1 ± 5.2 | 40.7 ± 4.5 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Neuronal Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates (for MTT assay) or 6-well plates (for ROS, apoptosis, and ELISA assays) at an appropriate density.
-
Differentiation: Once the cells reach 70-80% confluency, replace the growth medium with a differentiation medium (DMEM with 1% FBS and 10 µM all-trans-retinoic acid).
-
Incubation: Incubate the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days.
Protocol 2: Induction of Neurotoxicity
-
Pre-treatment: After differentiation, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control.
-
Induction: Add H₂O₂ to a final concentration of 100 µM to the wells (except for the control group).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the 24-hour incubation with H₂O₂ and this compound, add 10 µL of the MTT solution to each well of the 96-well plate[5][6].
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the crystals[6].
-
Measurement: Read the absorbance at 570 nm using a microplate reader[5].
Protocol 4: Measurement of Intracellular ROS
-
Probe Loading: After the treatment period, wash the cells in 6-well plates with warm PBS. Then, add 1 mL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.
-
Incubation: Incubate the plates for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 5: Detection of Apoptosis (Annexin V-FITC/PI Staining)
-
Cell Harvesting: Following treatment, collect the cells from the 6-well plates by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 6: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: After the 24-hour treatment, collect the cell culture supernatants from the 6-well plates and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 using commercial kits, following the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve generated with recombinant cytokines.
References
- 1. Phenazopyridine induces and synchronizes neuronal differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H26N2O6 | CID 3074083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Phenazopyridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a urinary tract analgesic used to relieve symptoms such as pain, burning, and urgency associated with urinary tract infections and other urinary disorders.[1][2] Accurate quantification of phenazopyridine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. These application notes provide detailed protocols for the quantitative analysis of phenazopyridine in biological samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Phenazopyridine is an azo dye that imparts an orange or red color to the urine, which can interfere with certain laboratory tests.[1] It is metabolized in the liver to several compounds, including acetaminophen, p-aminophenol (PAP), 5-hydroxyl-PAP, and triaminopyridine.[3][4][5] The primary route of excretion is through the kidneys, with a significant portion of the dose being excreted as unchanged drug and its metabolites.[3]
Quantitative Data Summary
The following tables summarize the quantitative parameters for various analytical methods used for the determination of phenazopyridine in biological samples.
Table 1: Quantitative Parameters for Phenazopyridine Analysis in Human Plasma
| Analytical Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | 2.0 - 510.0 | 2.0 | 1.0 | 96.72 - 111.7 | [6] |
| HPLC-UV | 50 - 10,000 | 50 | 10 | Not Reported | [7] |
| GC-MS | 5 - 500 | 5 | 0.3 | 92.65 - 96.21 | [8][9] |
| LC-MS | Not Specified | Not Specified | Not Specified | Not Reported | [10][11] |
Table 2: Quantitative Parameters for Phenazopyridine Analysis in Human Urine
| Analytical Method | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | 0.5 - 40 | 0.025 | 0.01 | 97.5 - 106 | [12] |
| GC-MS | 0.005 - 0.180 | 0.005 | 0.00088 | 85.0 - 89.0 | [13] |
| Spectrophotometry | 1 - 14 | Not Specified | Not Specified | Not Reported | [14] |
Metabolic Pathway of Phenazopyridine
The metabolic pathway of phenazopyridine involves several key transformations primarily occurring in the liver.
Caption: Metabolic pathway of Phenazopyridine.
Experimental Protocols
Protocol 1: Quantitative Analysis of Phenazopyridine in Human Plasma by HPLC-UV
This protocol is based on the method described by Li et al. (2008) and provides a reliable method for quantifying phenazopyridine in human plasma.[6]
1. Materials and Reagents
-
Phenazopyridine hydrochloride reference standard
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., HYPERSIL C18, 5 µm, 200 mm × 5.0 mm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Mobile Phase: Acetonitrile - 0.01 mol/L KH2PO4 (50:50, v/v). Adjust the pH to approximately 3.5 with phosphoric acid.
-
Stock Solution of Phenazopyridine (100 µg/mL): Accurately weigh and dissolve 10 mg of phenazopyridine hydrochloride in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 20 to 5100 ng/mL.
-
Internal Standard Stock Solution (1 µg/mL): Accurately weigh and dissolve 10 mg of diazepam in 100 mL of methanol. Further dilute to obtain a 1 µg/mL solution.
4. Sample Preparation
-
To 0.5 mL of plasma in a centrifuge tube, add 50 µL of the internal standard solution (1 µg/mL diazepam).
-
Add 0.1 mL of 1M NaOH and vortex for 1 minute.
-
Add 2.5 mL of a mixture of ethyl acetate and diethyl ether (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. HPLC Conditions
-
Column: HYPERSIL C18 (5 µm, 200 mm × 5.0 mm)
-
Mobile Phase: Acetonitrile - 0.01 mol/L KH2PO4 (50:50, v/v), pH 3.5
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 307 nm
-
Injection Volume: 20 µL
6. Calibration Curve
-
Prepare calibration standards by spiking 0.5 mL of drug-free human plasma with appropriate amounts of the phenazopyridine working standard solutions to yield final concentrations of 2.0, 5.0, 10.0, 50.0, 100.0, 250.0, and 510.0 ng/mL.
-
Process these standards using the sample preparation procedure described above.
-
Construct a calibration curve by plotting the peak area ratio of phenazopyridine to the internal standard versus the concentration of phenazopyridine.
Protocol 2: Quantitative Analysis of Phenazopyridine in Human Urine by HPLC-UV ("Dilute and Shoot")
This simplified protocol is adapted from the method for simultaneous determination of nitrofurantoin and phenazopyridine in human urine.[12]
1. Materials and Reagents
-
Phenazopyridine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
Human urine (drug-free)
2. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Membrane filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase A: 5 mmol/L sodium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Stock Solution of Phenazopyridine (100 µg/mL): Accurately weigh and dissolve 10 mg of phenazopyridine hydrochloride in 100 mL of mobile phase.
4. Sample Preparation
-
Collect urine samples. For spiked samples, add a known volume of blank urine to a volumetric flask.
-
Dilute the urine sample with the mobile phase to bring the expected phenazopyridine concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm membrane filter.
-
Inject 5 µL into the HPLC system.
5. HPLC Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 5 mmol/L sodium dihydrogen phosphate, pH 3 (A) and acetonitrile (B).
-
0–7 min: 15% B
-
7–10 min: Gradient to 40% B
-
Post-run: Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 370 nm
-
Injection Volume: 5 µL
6. Calibration Curve
-
Prepare calibration standards by transferring different volumes of the phenazopyridine stock solution to 10 mL volumetric flasks, adding 0.5 mL of blank urine, and diluting to the mark with the mobile phase to obtain a concentration range of 0.5-40 µg/mL.
-
Filter the standards and inject them into the HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of phenazopyridine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of phenazopyridine in biological samples.
Caption: General workflow for phenazopyridine analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantitative analysis of phenazopyridine in biological samples. The choice of method will depend on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results in research and clinical settings.
References
- 1. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HPLC determination of phenazopyridine hydrochloride in human plas...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenazoviridin Fermentation and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in Phenazoviridin fermentation and extraction.
Fermentation Troubleshooting Guide
Low yield of this compound during fermentation can be attributed to several factors, from suboptimal medium composition to unfavorable culture conditions. This guide addresses common issues and provides actionable solutions.
Question: My Streptomyces sp. PVR-1 culture is growing poorly, resulting in low this compound yield. What should I check?
Answer: Poor growth is often a primary reason for low secondary metabolite production. Here are key parameters to investigate:
-
Medium Composition: Ensure all essential nutrients are present in optimal concentrations. Streptomyces species require a balanced source of carbon, nitrogen, and minerals. For initial troubleshooting, a standard medium like ISP2 (International Streptomyces Project 2) or GYM (Glucose Yeast Malt) can be used.[1]
-
pH of the Medium: The optimal pH for most Streptomyces species is around 7.0.[2] Deviations can significantly impact growth and metabolite production. Monitor and adjust the initial pH of your medium.
-
Incubation Temperature: The ideal temperature for most Streptomyces species is in the range of 28-30°C. Ensure your incubator is calibrated and maintaining a stable temperature.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic growth of Streptomyces. In liquid cultures, this is achieved through proper agitation (e.g., 120-180 rpm).[2][3] Poor agitation can lead to oxygen limitation and reduced growth.
Question: My Streptomyces culture grows well, but the this compound yield is still low. What are the likely causes?
Answer: If biomass production is adequate but the yield of this compound is low, the issue may lie in the regulation of secondary metabolism. Consider the following:
-
Carbon Source Regulation: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production in a phenomenon known as catabolite repression.[4]
-
Nitrogen Source Type and Concentration: The type and amount of nitrogen source can significantly influence phenazine production. Some studies suggest that specific amino acids or complex nitrogen sources may be more beneficial than simple ammonium salts.
-
Phosphate Concentration: High phosphate concentrations can also inhibit the production of some secondary metabolites in Streptomyces.
-
Induction of Secondary Metabolism: Phenazine production is a secondary metabolic process, which typically begins as the culture enters the stationary phase of growth. Ensure your fermentation is running long enough for this to occur.
Question: How can I systematically optimize my fermentation conditions to improve this compound yield?
Answer: A systematic approach to optimization is crucial. The "one-factor-at-a-time" (OFAT) method, where you vary one parameter while keeping others constant, is a straightforward starting point. For more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) can be employed to understand the interactions between different factors.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
-
Establish a Baseline: Start with a standard fermentation medium (e.g., ISP2 broth).
-
Carbon Source Optimization:
-
Prepare several flasks of the basal medium, each with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a fixed concentration (e.g., 1% w/v).
-
Inoculate with Streptomyces sp. PVR-1.
-
Ferment under standard conditions (e.g., 28°C, 180 rpm, 7 days).
-
Harvest and quantify this compound yield for each carbon source.
-
-
Nitrogen Source Optimization:
-
Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate) at a fixed concentration.
-
Repeat the fermentation and analysis as above.
-
-
pH Optimization:
-
Using the best carbon and nitrogen sources, prepare media with a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Repeat the fermentation and analysis.
-
-
Temperature Optimization:
-
Using the optimized medium and pH, conduct fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Repeat the analysis to determine the optimal temperature.
-
Data Presentation: Fermentation Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Carbon Source (1%) | Glucose | Starch | Glycerol | Maltose |
| Relative Yield | 100% | 125% | 90% | 110% |
| Nitrogen Source (0.5%) | Yeast Extract | Peptone | Tryptone | (NH4)2SO4 |
| Relative Yield | 115% | 130% | 120% | 80% |
| Initial pH | 6.0 | 6.5 | 7.0 | 7.5 |
| Relative Yield | 85% | 95% | 100% | 90% |
| Temperature (°C) | 25 | 28 | 30 | 32 |
| Relative Yield | 90% | 100% | 98% | 85% |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Extraction Troubleshooting Guide
Inefficient extraction can lead to significant loss of the target compound, even after a successful fermentation.
Question: I am having trouble efficiently extracting this compound from the fermentation broth. What solvents should I use?
Answer: The choice of solvent is critical and depends on the physicochemical properties of this compound. Phenazine compounds are often extracted with organic solvents. Ethyl acetate is a commonly used and effective solvent for extracting phenazines from fermentation broths.[1][5] The process typically involves acidifying the broth to a low pH (e.g., pH 2.0) before extraction to ensure the acidic this compound is in its non-ionized, more organic-soluble form.[5][6]
Question: My extraction yield is low despite using the correct solvent. What other factors could be at play?
Answer: Several factors beyond solvent choice can impact extraction efficiency:
-
pH Adjustment: As mentioned, ensuring the correct pH before extraction is crucial for acidic compounds like this compound.
-
Emulsion Formation: Vigorous mixing of the broth and solvent can lead to the formation of stable emulsions, which trap the product and make phase separation difficult. If emulsions form, they can sometimes be broken by centrifugation or the addition of a small amount of a different solvent.
-
Incomplete Cell Lysis: If a significant amount of this compound is intracellular, it must be released from the cells before extraction. Sonication or other cell disruption methods may be necessary.
-
Multiple Extractions: A single extraction is often insufficient to recover all the product. Performing multiple extractions with fresh solvent and pooling the organic phases will improve the overall yield.
Experimental Protocol: this compound Extraction
-
Harvest and Acidify: Harvest the fermentation broth and acidify to pH 2.0 with a suitable acid (e.g., 6M HCl).[5][6]
-
Solvent Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes, periodically venting the funnel.[5]
-
Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times.
-
Combine and Dry: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Concentrate: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.[5]
Frequently Asked Questions (FAQs)
Q1: What is the likely biosynthetic pathway for this compound in Streptomyces sp. PVR-1?
A1: While the specific pathway for this compound has not been fully elucidated, it is expected to follow the general phenazine biosynthesis pathway found in Streptomyces. This pathway starts from the primary metabolite chorismic acid, a branch point from the shikimate pathway. Two molecules of a chorismic acid derivative are condensed to form the phenazine core structure, phenazine-1,6-dicarboxylic acid (PDC).[7][8] This core is then tailored by various enzymes, such as prenyltransferases, to produce the final this compound structure.[8]
Q2: Are there any known regulatory mechanisms that control this compound production?
A2: The biosynthesis of secondary metabolites in Streptomyces is tightly regulated. While specific regulators for this compound are not yet identified, production is likely controlled by pathway-specific regulatory genes located within the this compound biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound in Streptomyces.
Fermentation Troubleshooting Workflow
References
- 1. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106905342B - Structure of two active metabolites of streptomyces roseoflavus and preparation thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5△fleQ△relA through Fermentation Optimization [mdpi.com]
- 6. Investigations of the Flavin‐Dependent Monooxygenase PhzO Involved in Phenazine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenazopyridine Solubility for In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Phenazopyridine for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Phenazopyridine hydrochloride?
Phenazopyridine hydrochloride is a brick-red crystalline solid with limited solubility in cold water and ethanol.[1][2] It is more soluble in boiling water, acetic acid, glycerol, ethylene glycol, and propylene glycol.[2] For in-vitro experimental purposes, organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as primary solvents.[3]
Q2: What are the recommended solvents for preparing Phenazopyridine stock solutions?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions of Phenazopyridine hydrochloride.[3] The solubility in these solvents is approximately 1 mg/mL.[3]
Q3: How stable are Phenazopyridine solutions?
Aqueous solutions of Phenazopyridine are not recommended for storage for more than one day.[3] It is advisable to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods, though it is best practice to aliquot and avoid repeated freeze-thaw cycles.
Q4: What is the known mechanism of action of Phenazopyridine?
The exact mechanism of action of Phenazopyridine is not fully elucidated.[4] However, it is understood to exert a topical analgesic effect on the mucosa of the urinary tract.[4] Potential mechanisms include the inhibition of voltage-gated sodium channels and the inhibition of prostaglandin synthesis.[1][5] More recent research has also identified it as a kinase inhibitor, affecting pathways involving Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and the AKT pathway.[4]
Solubility Data
The following tables summarize the solubility of Phenazopyridine hydrochloride in various solvents and conditions.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water (cold) | Slightly soluble | [2] |
| Water (boiling) | Soluble | [2] |
| Ethanol | Slightly soluble | [2] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Simulated Gastric Fluid (SGF) | 0.25 - 0.30 mg/mL | [2] |
| Simulated Intestinal Fluid (SIF) | ~0.08 mg/mL | [2] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Approximate Solubility (mg/mL) at 25°C | Approximate Solubility (mg/mL) at 37°C | Reference |
| 2.0 | > 1.0 | > 1.0 | [6][7] |
| 4.0 | ~0.8 | ~1.0 | [6][7] |
| 5.0 | ~0.2 | ~0.3 | [6][7] |
| 6.0 | < 0.1 | < 0.1 | [6][7] |
| 7.0 | < 0.1 | < 0.1 | [6][7] |
Note: Data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Phenazopyridine Stock Solution in DMSO
Materials:
-
Phenazopyridine hydrochloride (MW: 249.70 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.497 mg of Phenazopyridine hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. The solution should be a clear, reddish-orange color.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., MTT Assay)
Materials:
-
10 mM Phenazopyridine stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Thaw an aliquot of the 10 mM Phenazopyridine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the Phenazopyridine stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock. A common practice is to add the stock solution to a larger volume of pre-warmed medium while gently vortexing.
-
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Use the prepared working solutions immediately in your cell-based assay.
Troubleshooting Guide
Issue: Precipitation observed upon dilution of DMSO stock in aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Phenazopyridine has low solubility in neutral and alkaline aqueous solutions. Ensure the final pH of your working solution is in a range where the compound is more soluble, if compatible with your experimental setup. |
| High final concentration | The desired final concentration may exceed the solubility limit of Phenazopyridine in the aqueous medium. Perform a solubility test by preparing a dilution series to determine the maximum achievable concentration without precipitation. |
| Rapid change in solvent polarity | Adding an aqueous buffer directly to a concentrated DMSO stock can cause the compound to crash out of solution. To mitigate this, add the DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and dispersion.[8] |
| Low temperature | The solubility of Phenazopyridine may decrease at lower temperatures. Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the DMSO stock. |
| Interaction with media components | Components in complex cell culture media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. If precipitation is a persistent issue, consider testing the solubility in a simpler buffer like PBS to identify if media components are the cause.[8] |
Visualizations
Caption: Workflow for preparing Phenazopyridine solutions.
Caption: Putative inhibitory pathways of Phenazopyridine.
References
- 1. Item - Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability - American Chemical Society - Figshare [acs.figshare.com]
- 2. Development of a Continuous Dissolution/Absorption System—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting Phenazoviridin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Phenazoviridin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often suggests chemical degradation. Phenazine compounds can be susceptible to photodegradation and pH-dependent hydrolysis, leading to the formation of colored degradants.[1] It is crucial to investigate the cause to ensure the integrity of your experimental results.
Q2: I'm observing precipitation in my aqueous this compound solution. What could be the cause and how can I resolve it?
Precipitation typically indicates that the concentration of this compound has exceeded its solubility in the aqueous medium. Factors influencing solubility include pH, temperature, and the presence of co-solvents. To resolve this, consider the following:
-
Adjusting pH: The solubility of ionizable compounds is often pH-dependent. Experiment with pH modification to find a range where this compound is most soluble.
-
Using Co-solvents: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of poorly soluble compounds.[2][3]
-
Complexation: The use of cyclodextrins can enhance solubility by forming inclusion complexes with the drug molecule.[2][4]
Q3: How can I minimize the degradation of this compound in my stock solutions?
To minimize degradation, consider the following best practices:
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, as phenazine derivatives can be light-sensitive.[1]
-
pH Control: Maintain the pH of the solution in a range that ensures maximum stability. For a related compound, phenazine-1-carboxylic acid, stability is greater in neutral or alkaline environments.[1]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of chemical degradation.
-
Inert Atmosphere: For compounds prone to oxidation, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.
-
Use of Antioxidants: The addition of antioxidants may be considered to prevent oxidative degradation.
Q4: What are the typical degradation pathways for phenazine-based compounds?
While the specific degradation pathway for this compound is not extensively documented, phenazine-1-carboxylic acid (a related compound) undergoes photodegradation.[1] The degradation products identified were hydroxylated forms of the parent compound, suggesting that oxidative pathways are significant.[1] Degradation can be accelerated by acidic conditions and the presence of oxidants.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common instability issues with this compound in aqueous solutions.
Problem 1: Rapid Loss of Potency or Inconsistent Results
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is protected from light and stored at the appropriate temperature.
-
Check pH of the Solution: Measure the pH of your aqueous solution. If it is acidic, consider adjusting to a neutral or slightly alkaline pH.
-
Prepare Fresh Solutions: Prepare fresh solutions before each experiment to minimize the impact of degradation over time.
-
Analytical Confirmation: Use an appropriate analytical method, such as HPLC-UV, to determine the concentration and purity of your this compound solution.
-
Problem 2: Solution Appears Cloudy or Contains Particulates
-
Possible Cause: Poor solubility or precipitation of this compound.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Attempt to dissolve a smaller amount of this compound to see if a clear solution forms.
-
Employ Solubilization Techniques:
-
Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.
-
Data Presentation
Table 1: Influence of pH on the Photodegradation Half-Life of Phenazine-1-Carboxylic Acid (PCA) in Aqueous Solution
| pH | Half-life (days) |
| 5.0 | 2.2 |
| 6.8 | 37.6 |
Data from a study on Phenazine-1-Carboxylic Acid, a structurally related compound, exposed to visible light. This data suggests that the stability of phenazine compounds can be significantly influenced by pH.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For a final concentration of 100 µM in an aqueous solution, dilute 10 µL of the 10 mM stock solution into 990 µL of PBS (pH 7.4).
-
Mix well by gentle inversion.
-
Store the stock solution at -20°C, protected from light. Prepare fresh dilutions in aqueous buffer for each experiment.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment
This is a general method that may require optimization for this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Detection:
-
Monitor at a wavelength determined by the UV-Vis spectrum of this compound (a wavelength scan is recommended to find the absorbance maximum).
-
-
Sample Preparation:
-
Dilute the this compound solution in the initial mobile phase composition.
-
-
Analysis:
-
Inject a known volume of the sample.
-
Determine the purity by calculating the peak area of this compound relative to the total peak area.
-
Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
Visualizations
Caption: Postulated degradation pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Optimization of Phenazoviridin dosage for cell culture studies
Introduction to Phenazoviridin
This compound is a novel small molecule inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of various cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] this compound is designed to prevent the phosphorylation of STAT3 at the tyrosine 705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation.[1][2] By inhibiting STAT3, this compound serves as a valuable tool for cancer research and drug development.
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal use of this compound in cell culture studies, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the STAT3 signaling pathway.[1] It is designed to block the phosphorylation of STAT3, thereby preventing its activation and downstream signaling functions that contribute to cell proliferation and survival in cancer cells.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a crystalline solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 10 mM. For aqueous buffers, first dissolve this compound in DMSO and then dilute with the buffer of choice. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 value for your cell line of interest. Based on preliminary studies, a range of 1 µM to 20 µM is often effective for inhibiting STAT3 phosphorylation and inducing a biological response in sensitive cancer cell lines.
Q4: How long should I treat my cells with this compound?
A4: The required treatment duration depends on the biological question being addressed. Inhibition of STAT3 phosphorylation can often be observed within a few hours of treatment. For assays measuring downstream effects such as changes in gene expression, cell viability, or apoptosis, longer incubation times of 24 to 72 hours are typically necessary.
Q5: Is this compound cytotoxic?
A5: Yes, as an inhibitor of a key survival pathway in many cancer cells, this compound can induce apoptosis and reduce cell viability, particularly at higher concentrations and with longer exposure times.[3] It is crucial to perform a cytotoxicity assay to determine the dose-dependent effects on your specific cell line.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
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Possible Cause 1: Suboptimal Dose. The concentration of this compound may be too low for your specific cell line.
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Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective dose.
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Possible Cause 2: Insufficient Treatment Time. The incubation period may be too short to observe the desired downstream effect.
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Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal treatment time.
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-
Possible Cause 3: Cell Line Resistance. The chosen cell line may not have a constitutively active STAT3 pathway, or it may have redundant survival pathways, making it less sensitive to STAT3 inhibition.
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Solution: Confirm the activation status of STAT3 in your cell line using Western blotting for phosphorylated STAT3 (p-STAT3). Consider using a positive control cell line known to be sensitive to STAT3 inhibitors.
-
-
Possible Cause 4: Compound Instability. Improper storage or handling of this compound may have led to its degradation.
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Solution: Ensure that the stock solution was stored correctly at -20°C and that fresh dilutions were prepared for the experiment.
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Issue 2: I am observing excessive cell death, even at low concentrations.
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Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to the inhibition of the STAT3 pathway.
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Solution: Use a lower range of concentrations in your experiments and shorten the treatment duration.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high in your final culture medium.
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Solution: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.[4]
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Issue 3: My experimental results are not reproducible.
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Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and seeding density can lead to inconsistent results.[4][5]
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Solution: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at the same density and treat them at a consistent confluency.
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-
Possible Cause 2: Variability in Compound Preparation. Inconsistent preparation of this compound dilutions can lead to variability.
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Solution: Prepare fresh dilutions from a single, well-mixed stock solution for each experiment. Use calibrated pipettes for accurate dilutions.
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Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Recommended Starting Concentration (µM) | IC50 (72h) (µM) |
| MDA-MB-231 | Breast Cancer | 5 - 15 | 8.2 |
| A549 | Lung Cancer | 10 - 25 | 15.7 |
| U87 MG | Glioblastoma | 2 - 10 | 4.5 |
| Panc-1 | Pancreatic Cancer | 15 - 30 | 22.1 |
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by this compound (10 µM) in MDA-MB-231 Cells (Hypothetical Data)
| Treatment Time (hours) | p-STAT3 (Tyr705) Inhibition (%) |
| 1 | 25 |
| 4 | 68 |
| 8 | 92 |
| 16 | 95 |
| 24 | 96 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use serial dilutions to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
-
Mandatory Visualizations
References
How to minimize batch-to-batch variability in Phenazoviridin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Phenazoviridin (Phenazopyridine Hydrochloride) production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control during this compound synthesis to ensure batch consistency?
A1: The synthesis of this compound, which involves the diazotization of an aromatic amine followed by an azo coupling reaction, is sensitive to several parameters.[1] Controlling these CPPs is crucial for minimizing batch-to-batch variability. The most critical parameters include:
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Temperature: Low temperatures are essential during the diazotization step to ensure the stability of the diazonium salt.[1]
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pH: The pH of the reaction mixture significantly influences the rate and selectivity of the azo coupling reaction.[2][3]
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Stoichiometry of Reactants: The molar ratio of reactants, particularly the sodium nitrite used for diazotization, must be carefully controlled.[4]
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Raw Material Quality: The purity of starting materials, such as 2,6-diaminopyridine and the aniline derivative, directly impacts the impurity profile of the final product.
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Crystallization Conditions: Temperature, solvent system, and cooling rate during crystallization are critical for obtaining the desired crystal form and purity.[5]
Q2: What are the common impurities found in this compound and what causes their formation?
A2: Common impurities can arise from side reactions during synthesis or degradation of the final product. One of the primary process-related impurities is 2,6-diaminopyridine.[6] Other potential impurities can result from improper temperature or pH control during the coupling reaction. Forced degradation studies have shown that this compound can degrade under acidic conditions when heated.[7]
Q3: How can I effectively monitor the progress of the reaction and the purity of the product?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are reliable methods for monitoring reaction progress and analyzing the purity of this compound.[6][8] These techniques can effectively separate the active pharmaceutical ingredient (API) from its impurities.[6] Spectrophotometric methods can also be used for quantification.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Diazotization | Ensure the temperature of the diazotization reaction is maintained below 5°C.[1] Verify the quality and stoichiometry of sodium nitrite.[4] | Complete formation of the diazonium salt, leading to a higher conversion to the final product. |
| Incorrect pH for Coupling | Adjust the pH of the coupling reaction to be mildly acidic or neutral. A pH of around 5 has been noted as effective for reactions with 2,6-diaminopyridine.[10] Use a buffer system to maintain a stable pH.[7] | Optimized coupling reaction rate and minimized side reactions, improving the yield of this compound. |
| Decomposition of Diazonium Salt | Maintain strict temperature control throughout the process. Use the diazonium salt immediately after its formation.[1] | Reduced degradation of the intermediate, maximizing its availability for the coupling reaction. |
| Poor Raw Material Quality | Qualify vendors and test raw materials for purity before use. Ensure the absence of interfering impurities in the starting materials. | Consistent reaction performance and prevention of side reactions that consume starting materials. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Action | Expected Outcome |
| Side Reactions During Coupling | Optimize the pH and temperature of the coupling reaction. Avoid significant deviations from the set parameters.[2][7] | Minimized formation of by-products, leading to a cleaner product profile. |
| Presence of Unreacted Starting Materials | Ensure the stoichiometry of the reactants is correct. Monitor the reaction for completion using HPLC before proceeding to work-up.[6] | Complete consumption of starting materials, reducing their presence in the final product. |
| Ineffective Crystallization | Optimize the solvent system, cooling rate, and final temperature of the crystallization process.[5] Consider recrystallization if impurity levels are high. | Enhanced purification through effective removal of impurities in the mother liquor. |
| Degradation of Product | Avoid exposure to high temperatures and strongly acidic or basic conditions during work-up and storage.[7] | Preservation of the API's integrity and prevention of degradation product formation. |
Experimental Protocols
Protocol 1: UPLC Method for Impurity Profiling
This protocol provides a general guideline for the analysis of this compound and its impurities. Specific parameters may need to be optimized for your system.
1. Instrumentation:
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Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
2. Chromatographic Conditions:
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Column: BEH C18 column (e.g., 1.7 µm, 2.1 mm X 100 mm).[6][8]
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Gradient Elution: A suitable gradient to separate this compound from its impurities.
-
Column Temperature: 25°C.
3. Sample Preparation:
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Standard Preparation: Accurately weigh and dissolve this compound hydrochloride and known impurity standards (e.g., 2,6-diaminopyridine) in a suitable diluent (e.g., Acetonitrile:Water 10:90 v/v) to a known concentration.[6]
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
4. Analysis:
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Inject the blank, standard, and sample solutions into the UPLC system.
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Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
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Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[6][8]
Visualizations
Caption: Workflow for this compound production and quality control.
Caption: Decision tree for troubleshooting this compound production variability.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 3. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. CN102311383B - Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof - Google Patents [patents.google.com]
- 6. jchr.org [jchr.org]
- 7. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenazopyridine Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Phenazopyridine in animal studies.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability of Unformulated Phenazopyridine
Question: We are observing low and highly variable plasma concentrations of Phenazopyridine in our rat pharmacokinetic studies after oral administration of a simple suspension. What are the potential causes and solutions?
Answer:
Low and erratic oral bioavailability of Phenazopyridine is a common challenge, primarily due to its poor aqueous solubility. Several factors in your experimental setup could be contributing to this variability.
Potential Causes:
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Poor Solubility and Dissolution: Phenazopyridine is a poorly water-soluble drug. In a simple suspension, the dissolution rate in the gastrointestinal (GI) tract is often slow and incomplete, leading to low absorption.
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pH-Dependent Solubility: The solubility of Phenazopyridine can be influenced by the pH of the GI tract. Variations in gastric and intestinal pH among animals can lead to inconsistent dissolution and absorption.
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First-Pass Metabolism: Phenazopyridine is metabolized in the liver. A significant portion of the absorbed drug may be eliminated before reaching systemic circulation, a phenomenon known as the first-pass effect.
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P-glycoprotein (P-gp) Efflux: Phenazopyridine may be a substrate for efflux transporters like P-gp in the intestinal wall. These transporters can pump the drug back into the intestinal lumen, reducing its net absorption.
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Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption by affecting GI transit time, pH, and bile secretion.
Troubleshooting Solutions:
-
Formulation Strategies: The most effective way to address low bioavailability is to employ advanced formulation strategies. Consider the following:
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution. A nano-cocrystal approach with a suitable co-former like phthalimide has shown significant success in rats.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Phenazopyridine in a solid lipid matrix can protect it from degradation, enhance its solubility, and facilitate its absorption.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form for absorption.
-
Solid Dispersions: Dispersing Phenazopyridine in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
-
Standardize Experimental Conditions: To minimize variability:
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Fasting/Fed State: Ensure all animals are in the same prandial state before dosing. Food can significantly impact the absorption of lipophilic drugs.
-
Vehicle Control: Use a consistent and well-characterized vehicle for your formulations.
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Dosing Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.
-
-
In Vitro Characterization: Before proceeding with further animal studies, characterize your formulations in vitro:
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Solubility Studies: Determine the solubility of Phenazopyridine in various biorelevant media (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF).
-
Dissolution Testing: Perform dissolution studies on your formulations to ensure improved drug release compared to the unformulated drug.
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Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the permeability of Phenazopyridine and identify potential P-gp efflux. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Question: Even with an improved formulation, we are still observing significant inter-animal variability in the Cmax and AUC of Phenazopyridine. How can we address this?
Answer:
High inter-individual variability is a common issue in preclinical pharmacokinetic studies. While formulation is a key factor, other physiological and experimental aspects can contribute to this.
Potential Causes:
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Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., Cytochrome P450 enzymes) and transporters (e.g., P-gp) among animals can lead to variable drug exposure.
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Gastrointestinal Physiology: Variations in gastric emptying time, intestinal transit time, and GI fluid composition can affect the dissolution and absorption of the drug.
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Coprophagy: In rodents, coprophagy (ingestion of feces) can lead to reabsorption of the drug or its metabolites, causing variability in pharmacokinetic profiles.
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Stress: Handling and dosing procedures can induce stress in animals, which can alter GI motility and blood flow, thereby affecting drug absorption.
Troubleshooting Solutions:
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Increase Sample Size: A larger number of animals per group can help to obtain a more robust and statistically significant pharmacokinetic profile, reducing the impact of individual outliers.
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Crossover Study Design: If feasible, a crossover study design where each animal receives both the test and control formulations (with a suitable washout period in between) can help to minimize inter-individual variability.
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Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handled gently to minimize stress.
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Control for Coprophagy: House animals in metabolic cages that prevent coprophagy during the pharmacokinetic study.
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Use of Pharmacokinetic Enhancers: Consider co-administering a known inhibitor of relevant metabolic enzymes or efflux transporters (if identified as a significant factor) to reduce variability in metabolism and transport. However, this approach should be carefully justified and controlled.
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy to significantly enhance the oral bioavailability of Phenazopyridine in rats?
Based on published data, formulating Phenazopyridine as a nano-cocrystal has demonstrated a significant improvement in oral bioavailability in rats. One study reported a 1.39-fold increase in Cmax and a 2.44-fold increase in AUC₀-∞ for a Phenazopyridine-phthalimide nano-cocrystal compared to the pure drug.[1] This approach combines the benefits of particle size reduction (nanonization) and altered physicochemical properties (cocrystallization) to enhance dissolution and absorption.
Q2: Are there other formulation strategies worth exploring for Phenazopyridine?
Yes, other lipid-based and amorphous systems are excellent candidates for enhancing the bioavailability of poorly soluble drugs like Phenazopyridine:
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids. They can encapsulate lipophilic drugs, increase their stability in the GI tract, and facilitate their absorption through the lymphatic system, which can bypass first-pass metabolism.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations form fine emulsions or microemulsions upon contact with GI fluids, presenting the drug in a solubilized state, which is readily available for absorption. This approach is particularly effective for highly lipophilic drugs.
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Solid Dispersions: By dispersing Phenazopyridine in a hydrophilic carrier at the molecular level, the drug's crystalline structure is disrupted, leading to a significant increase in its dissolution rate.
Q3: What animal model is most appropriate for studying the oral bioavailability of Phenazopyridine?
The rat is a commonly used and appropriate animal model for initial pharmacokinetic and bioavailability studies of Phenazopyridine.[2][3] It is important to note, however, that there are marked species differences in the metabolism of Phenazopyridine. While the rat is considered the closest model to humans among those studied (mice, guinea pigs), it is not a perfect representation.[3] Therefore, findings in rats should be interpreted with caution and may need to be confirmed in other species.
Q4: How can I quantify Phenazopyridine and its metabolites in rat plasma?
Several analytical methods have been developed for the quantification of Phenazopyridine in biological matrices. A sensitive and specific method is Gas Chromatography-Mass Spectrometry (GC-MS) .[4] High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a common and reliable technique.
Q5: What is the mechanism of absorption of Phenazopyridine?
Phenazopyridine is absorbed from the gastrointestinal tract.[2] Although the exact mechanism is not fully elucidated, as a lipophilic compound, its absorption is likely governed by passive diffusion across the intestinal epithelium. The rate-limiting step for its absorption is often its poor dissolution in the aqueous environment of the GI tract. Strategies that enhance its solubility and dissolution rate are therefore key to improving its bioavailability.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Phenazopyridine Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Phenazopyridine Hydrochloride (Suspension) | 50 | 1850 ± 320 | 1.5 ± 0.5 | 8960 ± 1540 | 100 | [1] |
| Phenazopyridine-Phthalimide Nano-cocrystal | 50 | 2570 ± 410 | 1.0 ± 0.0 | 21870 ± 3650 | 244 | [1] |
Note: Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of Phenazopyridine-Phthalimide Nano-cocrystals in Rats
This protocol is adapted from a study that successfully enhanced the oral bioavailability of Phenazopyridine in rats.[1]
1. Materials:
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Phenazopyridine hydrochloride
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Phthalimide
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Ethanol
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Deionized water
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Male Sprague-Dawley rats (200-250 g)
2. Preparation of Phenazopyridine-Phthalimide Nano-cocrystals:
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Dissolve equimolar amounts of Phenazopyridine hydrochloride and phthalimide in ethanol.
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Slowly evaporate the solvent at room temperature to obtain the cocrystals.
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Prepare a suspension of the cocrystals in deionized water.
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Subject the suspension to a sonochemical process (ultrasonication) to produce nano-sized cocrystals. The particle size should be characterized using dynamic light scattering (DLS). A particle diameter of approximately 21.4 ± 0.1 nm has been reported to be effective.[1]
3. Animal Study Protocol:
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Fast male Sprague-Dawley rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups:
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Control Group: Administer a suspension of pure Phenazopyridine hydrochloride (50 mg/kg) in deionized water by oral gavage.
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Test Group: Administer a suspension of the Phenazopyridine-phthalimide nano-cocrystals (equivalent to 50 mg/kg of Phenazopyridine) in deionized water by oral gavage.
-
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Store the plasma samples at -20°C until analysis.
4. Bioanalytical Method:
-
Analyze the plasma concentrations of Phenazopyridine using a validated analytical method, such as GC-MS or HPLC-MS/MS.
-
Construct a calibration curve to determine the concentration of Phenazopyridine in the plasma samples.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞) from the plasma concentration-time data using non-compartmental analysis.
-
Calculate the relative bioavailability of the nano-cocrystal formulation compared to the pure drug suspension.
Mandatory Visualization
Caption: General workflow for the oral absorption of a lipophilic drug formulated to enhance bioavailability.
Caption: Troubleshooting workflow for addressing low and variable bioavailability in animal studies.
References
- 1. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. sphinxsai.com [sphinxsai.com]
- 4. symmetric.events [symmetric.events]
Technical Support Center: Refining Purification Protocols for Phenazoviridin Isomers
Welcome to the technical support center for refining the purification protocols of Phenazoviridin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound isomers?
The primary challenges in purifying this compound isomers stem from their structural similarities. As a nitrogen-containing heterocyclic compound, this compound may exist as stereoisomers (enantiomers or diastereomers) which often have nearly identical physical and chemical properties, making them difficult to separate using standard chromatographic techniques.[1][] Key challenges include achieving adequate resolution between isomers, preventing co-elution, and scaling up the purification process from analytical to preparative scale.[3]
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
For the separation of chiral isomers of heterocyclic compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[][4][5]
-
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to differential retention times and, therefore, separation.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[4][5][8] It is particularly effective for preparative-scale purification of chiral molecules.[]
Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC separation of this compound isomers?
The selection of the optimal CSP is crucial for successful chiral separation and often requires screening of different column chemistries.[6][9] For heterocyclic compounds, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often good starting points.[6][10] The choice will depend on the specific molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the this compound isomers and the chiral selector on the stationary phase.[11]
Q4: What are the key parameters to optimize in an HPLC or SFC method for isomer separation?
Method optimization is critical to achieve baseline separation of isomers. Key parameters to consider include:
-
Mobile Phase Composition: The choice of solvents and additives (e.g., acids, bases, or salts) can significantly impact selectivity and resolution.[9]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.[9]
-
Column Dimensions: For preparative work, scaling up to a larger diameter column is necessary to handle larger sample loads.[3]
Troubleshooting Guides
HPLC-Based Purification
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of isomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[6][12] |
| Sub-optimal mobile phase composition. | - Modify the mobile phase polarity by adjusting the ratio of organic modifier to the aqueous or non-polar component.- Add small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[9][13] | |
| Isocratic elution is not providing enough resolution. | Develop a gradient elution method to improve the separation of closely eluting peaks. | |
| Peak tailing or fronting | Secondary interactions between the analyte and the stationary phase. | - Add a competitive agent to the mobile phase (e.g., a small amount of a similar, achiral compound).- Adjust the pH of the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. For preparative work, ensure the column capacity is not exceeded. | |
| Irreproducible retention times | Column degradation or contamination. | - Flush the column with a strong solvent to remove contaminants.- If the problem persists, the column may need to be replaced. |
| "Additive memory effect" where modifiers from previous runs affect the current separation.[13] | Dedicate a column to a specific method or implement a rigorous column washing protocol between different methods.[13] | |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | |
| Difficulty scaling up from analytical to preparative scale | Non-linear scalability. | - Ensure the same stationary phase and mobile phase are used.- Adjust the flow rate and sample load proportionally to the column cross-sectional area.[3] |
| Poor recovery of purified isomers. | Optimize the fraction collection parameters to minimize loss of product between peaks. |
SFC-Based Purification
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of this compound in the mobile phase | Supercritical CO2 is non-polar and may not be a good solvent for your compound. | Add a polar co-solvent (e.g., methanol, ethanol, isopropanol) to the mobile phase to increase its solvating power.[5] |
| Inadequate separation of isomers | Incorrect choice of co-solvent or stationary phase. | - Screen different polar co-solvents and their percentages in the mobile phase.- Test different chiral stationary phases compatible with SFC. |
| Backpressure is too low or too high. | Adjust the backpressure regulator to optimize the density and solvating power of the supercritical fluid. | |
| Peak distortion | Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than the mobile phase or in the mobile phase itself. |
| Column overloading. | Reduce the amount of sample injected. | |
| Low recovery of purified fractions | Analyte precipitation during depressurization. | - Optimize the collection conditions, such as the temperature and pressure of the collection vessel.- Use a make-up solvent to keep the analyte dissolved after it elutes from the column. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomer Separation
This protocol provides a general workflow for developing a chiral HPLC method for the separation of this compound isomers.
-
Column Selection:
-
Begin by screening a set of chiral columns with diverse selectivities. Recommended starting points for heterocyclic compounds include:
-
Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC V).
-
-
-
Mobile Phase Screening:
-
Normal Phase Mode:
-
Mobile Phase A: Hexane or Heptane.
-
Mobile Phase B: Isopropanol or Ethanol.
-
Start with an isocratic elution of 90:10 (A:B) and adjust the ratio to optimize retention and separation.
-
-
Reversed-Phase Mode:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
Start with a gradient of 10% to 90% B over 20 minutes.
-
-
-
Method Optimization:
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a 4.6 mm ID column and adjust as needed to improve resolution.
-
Temperature: Maintain a constant column temperature using a column oven, typically starting at 25 °C.
-
Injection Volume: Inject a small volume (e.g., 5 µL) of a dilute sample solution (e.g., 0.1 mg/mL) to avoid column overload during method development.
-
-
Data Analysis:
-
Evaluate the chromatograms for resolution (Rs) between the isomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Protocol 2: Preparative SFC Purification of this compound Isomers
This protocol outlines a general procedure for scaling up an analytical SFC separation to a preparative scale.
-
Analytical Method Transfer:
-
Develop an optimized analytical SFC method on a smaller ID column (e.g., 4.6 mm) first.
-
Determine the optimal mobile phase (supercritical CO2 and co-solvent) and chiral stationary phase that provides the best separation of the this compound isomers.
-
-
Scale-Up Calculation:
-
Calculate the new flow rate for the preparative column based on the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Increase the sample load proportionally.
-
-
Preparative SFC System Setup:
-
Equilibrate the preparative chiral column with the mobile phase at the calculated flow rate and backpressure.
-
Dissolve the crude this compound isomer mixture in a suitable solvent at a high concentration.
-
-
Purification Run and Fraction Collection:
-
Inject the concentrated sample onto the preparative SFC system.
-
Monitor the separation using a UV detector.
-
Collect the fractions corresponding to each separated isomer peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC or SFC to determine the purity of each isomer.
-
Combine the pure fractions and remove the solvent to obtain the purified this compound isomers.
-
Visualizations
Caption: Workflow for this compound isomer purification.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 3. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of Phenazoviridin Analogs
Welcome to the technical support center for the synthesis of Phenazoviridin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound analogs, and how can they be minimized?
A1: The most prevalent impurities are typically regioisomers and byproducts arising from side reactions during the diazo coupling step. A significant impurity identified in the synthesis of the parent compound, phenazopyridine, is 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.[1][2] Other common impurities include isomeric gamma-coupled products and bis-derivatives.[1] Additionally, degradation of the product, for instance under acidic conditions, can lead to hydroxylated impurities such as 2,6-dihydroxy-3-phenyldiazenylpyridine and 6-amino-2-hydroxy-3-phenyldiazenylpyridine.[3]
To minimize these impurities, strict control over reaction conditions is crucial. This includes maintaining a low temperature (0-5°C) during diazotization to prevent the decomposition of the unstable diazonium salt, as well as optimizing the pH of the coupling reaction to favor the desired regioselectivity.[4] The use of microreactors can also offer better control over reaction parameters, potentially leading to higher purity.[5][6]
Q2: My diazotization reaction is not proceeding to completion. What are the likely causes and solutions?
A2: Incomplete diazotization can be due to several factors. The most critical aspect is maintaining a sufficiently low temperature, as diazonium salts are notoriously unstable and can decompose at elevated temperatures.[4] Another common issue is the concentration and addition rate of the nitrosating agent, typically sodium nitrite. An insufficient amount or improper addition can lead to an incomplete reaction.[5] The acidity of the reaction medium is also vital for the in-situ formation of nitrous acid.
Troubleshooting Steps:
-
Ensure the reaction temperature is strictly maintained between 0-5°C using an ice-salt bath.
-
Use a slight excess of sodium nitrite and add it slowly to the reaction mixture to maintain control over the reaction.[5]
-
Verify the acidity of the medium; the reaction is typically performed in a strong acid like hydrochloric acid.[7][8]
Q3: I am observing poor yields in my azo coupling reaction. How can I improve the efficiency?
A3: Poor yields in the azo coupling step are often linked to the reactivity of the coupling component and the stability of the diazonium salt. The electronic nature of the substituents on both the diazonium salt and the coupling partner significantly influences the reaction rate. Electron-donating groups on the coupling component and electron-withdrawing groups on the diazonium salt generally increase the reaction rate.
Optimization Strategies:
-
pH Control: The pH of the reaction medium is critical. The coupling reaction is an electrophilic aromatic substitution, and the pH affects the concentration of the active coupling species.
-
Solvent Selection: The solubility of both the diazonium salt and the coupling component can impact the reaction. In some cases, the use of phase transfer catalysts has been shown to improve the reaction of compounds that do not easily couple.[5]
-
Temperature: While the diazotization must be cold, the coupling reaction temperature can sometimes be slightly raised to improve the rate, but this must be done cautiously to avoid decomposition of the diazonium salt.
Q4: How can I effectively purify my this compound analog from the reaction mixture?
A4: Purification of azo compounds like this compound analogs can be challenging due to the presence of structurally similar impurities.[2][3] Standard techniques like crystallization may not be sufficient to remove all impurities, especially regioisomers.
Recommended Purification Methods:
-
Recrystallization: Repeated crystallization from a suitable solvent system can enrich the desired product. It has been noted that repeated extraction with a limited quantity of acetone can enrich certain impurities, which can be a strategy for their removal from the bulk product.[2]
-
Chromatography: Column chromatography is a powerful technique for separating closely related compounds. Reverse-phase high-pressure liquid chromatography (HPLC) has been successfully used for the analysis and can be adapted for preparative purification of this compound analogs and their impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete diazotization.[5]- Decomposition of the diazonium salt.[4]- Inefficient coupling reaction.[5]- Poor solubility of reactants.[2] | - Ensure the temperature of the diazotization is strictly maintained at 0-5°C.[4]- Use a slight excess of sodium nitrite and add it dropwise.[5]- Optimize the pH for the coupling reaction.- Consider using a phase transfer catalyst to improve solubility and reaction rate.[5] |
| Presence of Multiple Spots on TLC (High Impurity Profile) | - Formation of regioisomers during coupling.[1]- Side reactions such as the Gomberg reaction.[2]- Degradation of the product under reaction or workup conditions.[3] | - Carefully control the temperature and pH of the coupling reaction to improve regioselectivity.- Use purified starting materials.- Employ a milder workup procedure and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a precipitate. | - Try a different solvent for precipitation or extraction.- Cool the solution for an extended period to induce crystallization.- If an oil forms, try triturating with a non-polar solvent to induce solidification. |
| Product is a Dark, Tarry Substance | - Significant decomposition of the diazonium salt.- Polymerization or other side reactions. | - Re-run the reaction with stricter temperature control during diazotization.[4]- Ensure the absence of contaminants that could catalyze side reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs via Diazotization and Azo Coupling
This protocol is a generalized procedure based on standard diazotization and coupling reactions for azo compounds.[7]
Step 1: Diazotization of the Aromatic Amine
-
Dissolve the starting aniline derivative in 1 M HCl. For less soluble anilines, a co-solvent like chloroform with the addition of concentrated HCl can be used.[7]
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.25 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 20-30 minutes. The instability of diazonium salts means they are typically used immediately in the next step without isolation.[4]
Step 2: Azo Coupling Reaction
-
In a separate flask, dissolve the coupling component (e.g., a substituted 2,6-diaminopyridine) in an appropriate solvent.
-
Cool the solution of the coupling component to 0-5°C.
-
Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Isolate the crude product by filtration if it precipitates, or by extraction after neutralizing the solution.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
-
For higher purity, column chromatography on silica gel or preparative HPLC may be necessary.[3]
Visualizing the Challenges
Diagram 1: General Workflow for this compound Analog Synthesis
Caption: A simplified workflow for the synthesis of this compound analogs.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Diagram 3: Common Side Reactions and Impurity Formation
Caption: An overview of the desired reaction versus common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Phenazopyridine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when using Phenazopyridine in cellular models. Phenazopyridine, a common urinary analgesic, is also a known kinase inhibitor and its vibrant color can interfere with various cellular assays. This guide offers practical strategies to identify and mitigate these off-target effects, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypic changes after treatment with Phenazopyridine. How can I determine if this is an on-target or off-target effect?
A1: Differentiating between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Dose-Response Analysis: A hallmark of a specific drug effect is a sigmoidal dose-response curve. Off-target effects often occur at higher concentrations and may exhibit a non-sigmoidal or biphasic curve.
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same pathway or protein of interest produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the intended target of Phenazopyridine is known, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the target protein. If the phenotype is reversed, it is likely an on-target effect.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if Phenazopyridine is binding to its intended target within the cell at the concentrations used in your experiments.
Q2: I am observing inconsistent results in my luciferase-based reporter gene assay after Phenazopyridine treatment. What could be the cause?
A2: Phenazopyridine, as a colored compound, can interfere with light-based assays. Additionally, it may directly inhibit the luciferase enzyme.[1][2][3][4]
-
Spectral Interference: The orange-red color of Phenazopyridine can absorb light at the emission wavelength of luciferase, leading to a false decrease in signal.
-
Direct Enzyme Inhibition: Some small molecules can directly interact with and inhibit luciferase.
To troubleshoot this, consider the following:
-
Run a "compound-only" control: Add Phenazopyridine to wells containing the luciferase substrate but no cells or cell lysate to see if it quenches the signal.
-
Switch to a different reporter system: Consider using a fluorescent reporter protein (e.g., GFP, RFP) with excitation and emission wavelengths that are not absorbed by Phenazopyridine.
-
Use a non-enzymatic reporter: If possible, an alternative readout that does not rely on an enzymatic reaction, such as measuring mRNA levels of the target gene via qPCR, can be employed.
Q3: I suspect Phenazopyridine is acting as a kinase inhibitor in my cellular model. How can I identify which kinases are being affected?
A3: A study has shown that Phenazopyridine can act as a kinase inhibitor, affecting pathways such as MAPK, CDK, and AKT. To identify the specific off-target kinases, you can perform a kinase profiling screen. Several platforms are available for this purpose, including radiometric, fluorescence-based, and luminescence-based assays.[5][6][7][8][9] These screens test the ability of your compound to inhibit the activity of a large panel of purified kinases.
Troubleshooting Guides
Issue 1: High background or false positives in colorimetric/spectrometric assays.
-
Problem: The inherent color of Phenazopyridine interferes with absorbance and fluorescence readings.
-
Troubleshooting Steps:
-
Wavelength Scan: Perform a wavelength scan of Phenazopyridine at the concentration used in your assay to identify its absorbance spectrum.
-
Assay Wavelength Selection: If possible, choose an assay with a readout at a wavelength where Phenazopyridine has minimal absorbance.
-
Background Subtraction: Include appropriate controls with Phenazopyridine alone (no cells) to measure its contribution to the signal and subtract this from your experimental readings.
-
Assay Technology Change: Switch to an assay technology that is less susceptible to color interference, such as a radiometric or luminescent assay with a long emission wavelength, or a label-free technology.
-
Issue 2: Observed cellular phenotype does not correlate with the known mechanism of action.
-
Problem: Phenazopyridine is inducing a cellular response that cannot be explained by its known analgesic properties, suggesting off-target kinase inhibition.
-
Troubleshooting Steps:
-
Kinase Profiling: As mentioned in the FAQs, perform a broad-spectrum kinase inhibitor profiling screen to identify potential off-target kinases.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the kinase pathways identified in the profiling screen (e.g., phospho-ERK for the MAPK pathway, phospho-AKT for the PI3K/AKT pathway).
-
Specific Kinase Inhibitors: Use well-characterized, potent, and specific inhibitors of the identified off-target kinases to see if they replicate the phenotype observed with Phenazopyridine.
-
Cellular Thermal Shift Assay (CETSA): Confirm target engagement of the identified off-target kinases by Phenazopyridine in your cellular model.
-
Data Presentation
Table 1: Common Off-Target Effects of Phenazopyridine and Recommended Mitigation Strategies
| Off-Target Effect | Potential Consequence in Cellular Assays | Recommended Mitigation Strategy | Confirmatory Assay |
| Kinase Inhibition (e.g., MAPK, CDK, AKT pathways) | Altered cell proliferation, differentiation, apoptosis, or signaling readouts. | Use the lowest effective concentration of Phenazopyridine. Confirm phenotype with specific inhibitors of the identified kinases. | Kinase profiling screen, Western blot for downstream effectors. |
| Assay Interference (Azo Dye Color) | Quenching of fluorescent or colorimetric signals, leading to false negatives. | Use non-spectrometric assays (e.g., radiometric, some luminescent assays) or reporters with non-overlapping spectra. | Spectral scan of Phenazopyridine, compound-only controls. |
| Direct Enzyme Inhibition (e.g., Luciferase) | Inaccurate reporter gene assay results (false positives or negatives). | Switch to a different reporter system (e.g., fluorescent protein) or a non-enzymatic readout (e.g., qPCR). | In vitro enzyme inhibition assay with purified luciferase. |
| Methemoglobinemia/Hemolytic Anemia | In primary cell cultures (e.g., erythrocytes), can cause cell stress and death. | Primarily a clinical concern, but be aware of potential for oxidative stress in relevant cell models. | Not typically applicable for most in vitro cell line studies. |
| Nephrotoxicity/Hepatotoxicity | Cytotoxicity in kidney or liver cell lines. | Perform cytotoxicity assays (e.g., MTT, LDH) to determine the non-toxic concentration range. | Dose-response cytotoxicity assays. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm if Phenazopyridine binds to a specific target protein in your cells.
Materials:
-
Cells of interest
-
Phenazopyridine
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody against the target protein
-
Secondary antibody for Western blotting
-
Thermal cycler
-
Western blotting equipment
Methodology:
-
Cell Treatment: Treat cultured cells with either Phenazopyridine at the desired concentration or vehicle control for a specified time.
-
Harvesting: Harvest cells by scraping and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
Expected Results: If Phenazopyridine binds to the target protein, it will stabilize it, leading to a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle-treated control.
Protocol 2: Counter-Screening for Luciferase Assay Interference
This protocol helps determine if Phenazopyridine is directly inhibiting the luciferase enzyme or interfering with the light signal.
Materials:
-
Purified luciferase enzyme (e.g., from Promega)
-
Luciferase assay substrate (e.g., luciferin)
-
Assay buffer
-
Phenazopyridine
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of Phenazopyridine in the assay buffer.
-
Reaction Setup: In a white, opaque 96-well plate, add the purified luciferase enzyme to the assay buffer.
-
Compound Addition: Add the different concentrations of Phenazopyridine or vehicle control to the wells containing the enzyme.
-
Initiate Reaction: Add the luciferase substrate to all wells to start the reaction.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
Expected Results:
-
Direct Inhibition: A dose-dependent decrease in luminescence in the presence of Phenazopyridine indicates direct inhibition of the luciferase enzyme.
-
Signal Quenching: A consistent decrease in luminescence across all concentrations of Phenazopyridine (even at low concentrations) suggests that the color of the compound is quenching the light signal.
Mandatory Visualization
Caption: Troubleshooting workflow for Phenazopyridine-induced cellular effects.
Caption: Potential off-target kinase pathways inhibited by Phenazopyridine.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: Phenothiazine Derivatives vs. α-tocopherol
Initial research indicates that "Phenazoviridin" is not a recognized compound in scientific literature concerning antioxidant activity. It is presumed to be a typographical error. This guide therefore presents a comparative analysis of the well-documented antioxidant properties of Phenothiazine derivatives against the established natural antioxidant, α-tocopherol.
Phenothiazine and its derivatives are synthetic heterocyclic compounds recognized for their significant antioxidant capabilities. In contrast, α-tocopherol is the most biologically active form of vitamin E, a natural, lipid-soluble antioxidant crucial for protecting cell membranes from oxidative damage. This guide provides a detailed comparison of their antioxidant performance, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of both Phenothiazine derivatives and α-tocopherol has been quantified using various standard in vitro assays. These assays measure the capacity of a compound to neutralize free radicals. The most frequently employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay, and assessments of lipid peroxidation inhibition.
| Compound/Derivative | Assay Type | Measured Activity (IC50 or % Inhibition) | Reference |
| Phenothiazine Derivatives | |||
| Arylamine Conjugates (e.g., 2e) | DPPH Radical Scavenging | Demonstrated stronger activity than the standard antioxidant BHA. | [1][2] |
| General Derivatives | DPPH Radical Scavenging | Several derivatives show significant radical scavenging activity. | [1][3] |
| Various Derivatives | Superoxide Anion Scavenging | Showed potent inhibition, ranging from 84% to 99% at a concentration of 10⁻³ M. | [4] |
| Various Derivatives | Lipid Peroxidation Inhibition | Exhibited activity comparable to α-tocopherol at a 10⁻³ M concentration. | [4] |
| α-tocopherol | |||
| α-tocopherol | Superoxide Anion Scavenging | Used as a benchmark for comparison in the study of pyridazine derivatives. | [4] |
| α-tocopherol | Lipid Peroxidation Inhibition | Serves as a standard for evaluating the inhibition of lipid peroxidation. | [4] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to reduce the initial concentration of a radical by 50%. A lower IC50 value signifies greater antioxidant efficacy. BHA (butylated hydroxyanisole) is a commonly used synthetic antioxidant standard.
Mechanisms of Antioxidant Action
The ways in which Phenothiazine derivatives and α-tocopherol neutralize free radicals differ based on their chemical structures and the surrounding environment.
Phenothiazine Derivatives: The antioxidant action of phenothiazines is primarily due to the donation of a hydrogen atom from the nitrogen atom in the central ring, which stabilizes free radicals.[5] The antioxidant capacity can be enhanced by the presence of electron-donating groups on the phenothiazine structure.[1][2] These compounds can act via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[5] It is noteworthy that under certain conditions, phenothiazines may also act as pro-oxidants.[5]
α-tocopherol: As a potent chain-breaking antioxidant, α-tocopherol is particularly effective in halting the propagation of lipid peroxidation within cell membranes. It donates a hydrogen atom from the hydroxyl group of its chromanol ring to lipid peroxyl radicals. This action neutralizes the radical and forms a stable tocopheroxyl radical, which can be regenerated back to its active form by other antioxidants such as ascorbic acid (vitamin C).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antioxidant activity studies. Below are outlines of common experimental protocols.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Reaction Initiation: Varying concentrations of the test compound (Phenothiazine derivative or α-tocopherol) are mixed with the DPPH solution.
-
Incubation Period: The reaction mixtures are incubated in the absence of light at room temperature for a defined period (typically 20-30 minutes) to allow the scavenging reaction to occur.
-
Spectrophotometric Measurement: The absorbance of the remaining DPPH is measured at its maximum absorbance wavelength (approximately 517 nm).
-
Data Analysis: The percentage of radical scavenging is calculated by comparing the absorbance of the test samples to a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.
Superoxide Anion Scavenging Assay
-
Radical Generation: Superoxide anions (O₂⁻) are generated in vitro using a system such as xanthine and xanthine oxidase.
-
Detection System: The presence of superoxide anions is detected by their ability to reduce a chromogenic reagent, such as cytochrome c or nitroblue tetrazolium (NBT).
-
Inhibition by Antioxidant: The test compound is introduced into the reaction mixture to compete with the detector for superoxide anions.
-
Measurement and Calculation: The inhibition of the colorimetric reaction is measured spectrophotometrically, and the percentage of scavenging activity is calculated relative to a control.
Visualized Pathways and Workflows
Antioxidant Mechanism of Phenothiazine```dot
Caption: A generalized workflow for in vitro antioxidant capacity determination.
References
- 1. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Screening and evaluation of antioxidant activity of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Neuro-Potential of Phenazopyridine: A Comparative Analysis with Established Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging neuro-active compound Phenazopyridine against the well-established neuroprotective agents, Resveratrol and Edaravone. This document outlines the current understanding of Phenazopyridine's effects on neuronal cells, supported by available data, and contrasts it with the extensively studied neuroprotective profiles of leading alternatives.
While traditionally recognized for its analgesic properties in the urinary tract, recent scientific investigations have shed light on the potential of Phenazopyridine in the realm of neuroscience. Preliminary studies suggest its involvement in neuronal differentiation and Alzheimer's disease-related pathways. However, direct evidence of its neuroprotective capabilities in primary neurons against common cellular stressors remains an area of active investigation. This guide serves to contextualize the current research landscape of Phenazopyridine, offering a valuable resource for those exploring novel therapeutic avenues for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison, the following table summarizes the known neuroprotective effects of Phenazopyridine, Resveratrol, and Edaravone in in vitro neuronal models. It is important to note that research into Phenazopyridine's direct neuroprotective effects is still in its early stages.
| Feature | Phenazopyridine | Resveratrol | Edaravone |
| Primary Reported Neurological Effect | Promotes neuronal differentiation of stem cells; Reduces Aβ levels in cell lines.[1] | Protects against oxidative stress, excitotoxicity, and apoptosis.[2][3][4] | Scavenges free radicals; Protects against oxidative stress and apoptosis.[5][6] |
| Effect on Primary Neuron Viability | Not yet extensively studied. | Increases viability in the presence of neurotoxins (e.g., glutamate, Aβ).[4] | Increases viability in the presence of oxidative stressors (e.g., H₂O₂, IAA).[5][6] |
| Anti-Apoptotic Activity | Not yet directly demonstrated in primary neurons. | Inhibits caspase activation and modulates Bcl-2 family proteins.[3] | Attenuates caspase-3 activity and reduces apoptosis.[5][6] |
| Anti-Oxidative Stress Activity | Not yet directly demonstrated in primary neurons. | Activates Nrf2/ARE pathway; Induces antioxidant enzymes (e.g., HO-1, SOD2).[2] | Potent free radical scavenger.[5][7] |
| Mechanism of Action | Kinase inhibitor; Reduces SMAD3 binding to the RPS23RG1 promoter.[1] | Modulates multiple signaling pathways including SIRT1, AMPK, and PI3K/Akt.[2][3] | Scavenges hydroxyl, peroxyl, and superoxide radicals.[5][7] |
Delving into the Mechanisms: A Pathway Perspective
The neuroprotective actions of these compounds are underpinned by their distinct molecular mechanisms. Below are graphical representations of the currently understood signaling pathways.
Experimental Protocols for Assessing Neuroprotection in Primary Neurons
The validation of neuroprotective effects relies on robust and reproducible experimental protocols. Below are standardized methodologies for key assays used in the evaluation of neuroprotective compounds in primary neuron cultures.
Primary Neuron Culture
-
Isolation: Primary cortical or hippocampal neurons are typically isolated from embryonic day 18 (E18) rat or mouse pups.
-
Plating: Dissociated neurons are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips at a desired density.
-
Culture Medium: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maturation: Cultures are maintained for at least 7 days in vitro (DIV) to allow for neuronal maturation and the formation of synaptic connections before experimental treatments.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at 570 nm, with a reference wavelength of 630 nm. Increased absorbance correlates with higher cell viability.
-
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
A sample of the culture medium is collected after treatment.
-
The LDH activity in the medium is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read at 490 nm. Higher absorbance indicates greater cell death.
-
Apoptosis Assays
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cells are fixed and permeabilized.
-
The cells are then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
The fluorescent signal is visualized and quantified using fluorescence microscopy.
-
-
Caspase Activity Assay: This assay measures the activity of caspases, key enzymes in the apoptotic cascade.
-
Cell lysates are prepared after treatment.
-
The lysate is incubated with a caspase-specific substrate that is conjugated to a fluorophore or a chromophore.
-
Cleavage of the substrate by the active caspase releases the reporter molecule.
-
The resulting fluorescent or colorimetric signal is measured and is proportional to the caspase activity.
-
Oxidative Stress Assays
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cells are loaded with DCFH-DA, which is de-esterified intracellularly to DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.
-
Conclusion and Future Directions
Phenazopyridine presents an intriguing, yet largely unexplored, avenue for neuroprotective drug discovery. While its mechanisms of promoting neuronal differentiation and reducing Aβ are promising, further rigorous investigation is required to validate its direct neuroprotective effects against common cellular stressors in primary neurons. Comparative studies against well-characterized agents like Resveratrol and Edaravone will be crucial in defining its potential therapeutic window and mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on such investigations, ultimately contributing to the development of novel strategies to combat neurodegenerative diseases.
References
- 1. Phenazopyridine promotes RPS23RG1/Rps23rg1 transcription and ameliorates Alzheimer-associated phenotypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Edaravone in Primary Cerebellar Granule Neurons against Iodoacetic Acid-Induced Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Phenazopyridine's Pro-Oxidant Effects in Different Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial investigation into "Phenazoviridin" suggests a likely association with the well-documented pharmaceutical agent, Phenazopyridine . Marketed under trade names such as Pyridium, it is a urinary tract analgesic. Contrary to having a mitigating effect on oxidative stress, a significant body of evidence indicates that Phenazopyridine can, in fact, induce oxidative stress, primarily through the mechanisms of methemoglobinemia and hemolytic anemia. This guide provides a comparative framework for the cross-validation of Phenazopyridine's pro-oxidant effects across various established oxidative stress models. The presented experimental designs are based on standard methodologies for assessing drug-induced oxidative stress.
Data Presentation: Comparative Analysis of Oxidative Stress Induction
The following tables summarize key quantitative data that would be collected to assess the pro-oxidant activity of Phenazopyridine in different experimental models.
Table 1: In Vitro Assessment of Phenazopyridine-Induced Oxidative Stress in Human Erythrocytes
| Parameter | Control (Vehicle) | Phenazopyridine (10 µM) | Phenazopyridine (50 µM) | N-Acetylcysteine (NAC) + Phenazopyridine (50 µM) |
| Methemoglobin (%) | < 1% | |||
| Hemolysis (%) | < 2% | |||
| Reduced Glutathione (GSH) (µmol/g Hb) | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | ||||
| Superoxide Dismutase (SOD) Activity (U/mg protein) |
Table 2: In Vivo Assessment of Phenazopyridine-Induced Oxidative Stress in a Rat Model
| Parameter | Control (Saline) | Phenazopyridine (20 mg/kg) | Phenazopyridine (100 mg/kg) | Vitamin E + Phenazopyridine (100 mg/kg) |
| Blood Methemoglobin (%) | < 1% | |||
| Plasma Lactate Dehydrogenase (LDH) (U/L) | ||||
| Liver GSH (µmol/g tissue) | ||||
| Kidney MDA (nmol/g tissue) | ||||
| Splenic Heme Oxygenase-1 (HO-1) Expression (fold change) | 1.0 |
Experimental Protocols
In Vitro Model: Human Erythrocyte Lysis Assay
Objective: To quantify the direct pro-oxidant effect of Phenazopyridine on human red blood cells.
Methodology:
-
Blood Collection: Fresh human blood is collected in heparinized tubes from healthy volunteers.
-
Erythrocyte Isolation: Red blood cells (RBCs) are isolated by centrifugation, and the plasma and buffy coat are removed. RBCs are washed three times with isotonic phosphate-buffered saline (PBS).
-
Incubation: A 5% hematocrit suspension of RBCs is incubated with varying concentrations of Phenazopyridine (e.g., 10 µM, 50 µM) or a vehicle control for 4 hours at 37°C. A positive control group including a known pro-oxidant (e.g., phenylhydrazine) is also included. For rescue experiments, a pre-incubation with an antioxidant like N-acetylcysteine (NAC) can be performed.
-
Endpoint Analysis:
-
Methemoglobin: Measured spectrophotometrically by the method of Evelyn and Malloy.
-
Hemolysis: Determined by measuring the absorbance of hemoglobin released into the supernatant at 540 nm.
-
GSH: Quantified using the Ellman's reagent (DTNB) assay.
-
MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay as an indicator of lipid peroxidation.
-
SOD Activity: Assessed using a commercial kit based on the inhibition of a water-soluble formazan dye.
-
In Vivo Model: Rat Model of Acute Phenazopyridine Toxicity
Objective: To evaluate the systemic oxidative stress induced by Phenazopyridine in a mammalian model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Dosing: Animals are administered Phenazopyridine orally by gavage at different doses (e.g., 20 mg/kg, 100 mg/kg) or a saline control. A protective group may receive an antioxidant such as Vitamin E prior to Phenazopyridine administration.
-
Sample Collection: After 24 hours, blood is collected via cardiac puncture. Liver, kidney, and spleen tissues are harvested.
-
Endpoint Analysis:
-
Blood Methemoglobin: Measured using a co-oximeter.
-
Plasma LDH: Assessed with a commercial colorimetric assay kit as a marker of general cell damage.
-
Tissue GSH and MDA: Determined using the same methods as the in vitro assay, following tissue homogenization.
-
Splenic HO-1 Expression: Quantified by Western blot or qPCR as a marker of heme degradation and oxidative stress response.
-
Mandatory Visualizations
Caption: Experimental workflows for in vitro and in vivo assessment.
Caption: Signaling pathway of Phenazopyridine-induced oxidative stress.
Phenazoviridin in the Landscape of Phenazine-Based Antibiotics: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and performance of phenazine-based antibiotics, with a special focus on the current understanding of Phenazoviridin.
The phenazine scaffold has long been a source of fascination for chemists and microbiologists, yielding a diverse array of bioactive compounds with significant therapeutic potential. These nitrogen-containing heterocyclic molecules, produced by a variety of bacteria, are known for their redox activity, which underpins their broad-spectrum antimicrobial properties. This guide provides a comparative overview of this compound and other notable phenazine-based antibiotics, summarizing key experimental data and methodologies to aid in research and development efforts.
This compound: An Enigmatic Member of the Phenazine Family
This compound was first isolated from the culture of Streptomyces sp. HR04 and its structure was identified as 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester.[1] Unlike many of its phenazine relatives, the primary biological activity reported for this compound is not antimicrobial, but rather as a potent free radical scavenger.[1][2] It has demonstrated strong inhibitory activity against lipid peroxidation in rat brain homogenate and antihypoxic activity in mice.[1]
Crucially, to date, there is a notable absence of published data on the antimicrobial activity of this compound. Extensive literature searches have not revealed any Minimum Inhibitory Concentration (MIC) values or antimicrobial spectrum data for this compound. Reviews on glycosylated phenazines have suggested that their antimicrobial activity is generally not as pronounced as that of their non-glycosylated counterparts, which may offer a potential explanation for the research focus on this compound's other biological properties.[3][4]
A Comparative Overview of Phenazine-Based Antibiotics
While data on this compound's antimicrobial efficacy is lacking, a wealth of information exists for other phenazine antibiotics, both naturally occurring and synthetic. These compounds serve as important benchmarks in the field.
Chemical Structures and Origins
Phenazine antibiotics share a common tricyclic core but differ in their substitutions, which significantly influences their biological activity.
| Compound | Chemical Structure | Source/Origin |
| This compound | 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester | Streptomyces sp. HR04[1] |
| Pyocyanin | 5-N-methyl-1-hydroxyphenazine | Pseudomonas aeruginosa[5] |
| Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxylic acid | Pseudomonas and Streptomyces spp.[6][7] |
| 2-Bromo-1-hydroxyphenazine | 2-Bromo-1-hydroxyphenazine | Marine-derived Streptomyces sp.[8] |
| Halogenated Phenazines (e.g., HP-14) | Synthetic derivatives with halogen substitutions | Laboratory synthesis |
Mechanism of Action: The Power of Redox Cycling
The primary mechanism of action for many phenazine antibiotics is their ability to undergo redox cycling within bacterial cells. This process generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which cause widespread cellular damage to DNA, proteins, and lipids, ultimately leading to cell death.[3]
Mechanism of Action of Redox-Cycling Phenazines.
Antimicrobial Performance: A Quantitative Comparison
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The table below summarizes the reported MIC values for several phenazine antibiotics against common bacterial pathogens.
| Compound | Organism | MIC (μM) | Reference |
| Pyocyanin | Staphylococcus aureus | 50 | [4] |
| Staphylococcus epidermidis | 50 | [4] | |
| 1-Hydroxyphenazine | Staphylococcus aureus | >100 | [4] |
| Staphylococcus epidermidis | >100 | [4] | |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 | [4] |
| 2,4-Dibromo-1-hydroxyphenazine | Staphylococcus aureus | 1.56 | [4] |
| HP-14 (a halogenated phenazine) | Methicillin-resistant S. aureus (MRSA) | 6.25 - 9.38 | [1] |
| Vancomycin-resistant Enterococcus (VRE) | 0.20 | [1] |
Experimental Protocols: Determining Antimicrobial Efficacy
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
The phenazine compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental Workflow for MIC Determination.
Conclusion and Future Directions
The phenazine class of compounds continues to be a promising source of new antimicrobial agents. While naturally occurring phenazines like pyocyanin exhibit moderate antibacterial activity, synthetic modifications, particularly halogenation, have led to the development of highly potent derivatives with activity against multidrug-resistant bacteria.
The case of this compound highlights the diverse biological activities that can be found within the phenazine family. Although its role as an antimicrobial agent remains to be elucidated, its potent free radical scavenging properties suggest potential applications in other therapeutic areas. Future research should aim to screen this compound for any potential antimicrobial activity to complete our understanding of this unique molecule. Furthermore, continued exploration of the structure-activity relationships of synthetic phenazine derivatives will be crucial in the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. This compound, a novel free radical scavenger from Streptomyces sp. Taxonomy, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Edaravone and Other Free Radical Scavengers
Disclaimer: The compound "Phenazoviridin" mentioned in the topic could not be identified in scientific literature. Therefore, this guide uses Edaravone , a potent and well-documented free radical scavenger, as the primary subject for a head-to-head comparison with other known antioxidants. This substitution allows for a scientifically accurate and data-supported analysis as requested.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Edaravone with other prominent free radical scavengers, including N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). The information presented is intended to assist researchers and drug development professionals in evaluating the relative performance of these antioxidants.
Introduction to Edaravone
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used as a neuroprotective agent in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its efficacy is attributed to its ability to quench various reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[1] Edaravone is amphiphilic, allowing it to act in both aqueous and lipid environments to inhibit lipid peroxidation and protect cell membranes.[3][4]
Mechanism of Action
Edaravone primarily acts by donating an electron to neutralize free radicals.[3][5] Under physiological conditions (pH 7.4), approximately half of the Edaravone molecules exist in an anionic state, which is a potent radical scavenger.[3] This process converts the free radical to a more stable anion, while the Edaravone molecule itself is ultimately oxidized to a stable, non-reactive compound.[5] This mechanism is effective against a wide range of radicals, including hydroxyl radicals (•OH), peroxyl radicals, and peroxynitrite.[1][6][7]
Comparative Efficacy Data
The free radical scavenging activity of antioxidants is commonly evaluated using various in vitro assays. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a scavenger required to reduce the initial concentration of a specific radical by 50%. A lower EC₅₀/IC₅₀ value indicates higher antioxidant activity.
The following tables summarize the comparative efficacy of Edaravone, Trolox, Ascorbic Acid, and N-acetylcysteine (NAC) based on data from common antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | EC₅₀ / IC₅₀ (µM) | Reference |
| Edaravone | 4.21 - 6.5 | [8] |
| Trolox | - | - |
| Ascorbic Acid | - | - |
| N-acetylcysteine (NAC) | - | - |
| Data for Trolox, Ascorbic Acid, and NAC in direct comparative DPPH assays with Edaravone were not readily available in the searched literature. These compounds are, however, widely recognized for their potent DPPH scavenging activity. |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | EC₅₀ / IC₅₀ (µM) | Reference |
| Edaravone | 5.52 | [8] |
| Trolox | - | - |
| Ascorbic Acid | - | - |
| N-acetylcysteine (NAC) | - | - |
| Trolox is often used as the standard for the ABTS assay, and results are frequently expressed in Trolox Equivalents (TE).[9] Direct IC₅₀ comparisons were not available in the provided search results. |
Table 3: Superoxide Radical (O₂⁻•) Scavenging Activity
| Compound | Scavenging Effect | Reference |
| Edaravone | Effective | [7] |
| Trolox | - | - |
| Ascorbic Acid | Effective | [10] |
| N-acetylcysteine (NAC) | Acts as a precursor to glutathione, which scavenges superoxide | [11] |
| Quantitative head-to-head data was limited. One study noted that some generic formulations of Edaravone with substituted additives showed reduced antioxidant activity towards superoxide compared to the original formulation containing L-cysteine.[7] |
Table 4: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | Scavenging Effect | Reference |
| Edaravone | Highly Effective (k = 2.98×10¹¹ M⁻¹s⁻¹) | [12] |
| Trolox | - | - |
| Ascorbic Acid | Effective | [10] |
| N-acetylcysteine (NAC) | Effective scavenger of •OH | [11] |
| Edaravone demonstrates a particularly high scavenging rate constant against the highly reactive hydroxyl radical.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.[13] The change in color is measured spectrophotometrically at approximately 517 nm.[13][14]
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[14]
-
Sample Preparation: The antioxidant compounds (e.g., Edaravone) are prepared in a series of dilutions.[14]
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample. A control containing only the solvent and DPPH is also prepared.[13]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[14]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[13][14]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13] The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that is monitored spectrophotometrically at approximately 734 nm.[15][16]
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to generate the radical cation.[15][17]
-
Working Solution: The stock solution is diluted with a solvent (e.g., ethanol or water) to obtain an absorbance of approximately 0.70 at 734 nm.[15]
-
Reaction: Aliquots of the antioxidant sample at various concentrations are added to a fixed volume of the ABTS•+ working solution.[15]
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6-7 minutes).[15][18]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.[15]
Superoxide Radical Scavenging Assay
Principle: Superoxide radicals (O₂⁻•) are generated in a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS/NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye.[18] The scavenging activity of an antioxidant is measured by its ability to inhibit this color formation.
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the antioxidant sample in a buffer (e.g., phosphate buffer, pH 7.4).[19]
-
Initiation: The reaction is started by adding PMS (e.g., 60 µM) to the mixture.[19]
-
Incubation: The mixture is incubated at ambient temperature for a short period (e.g., 5 minutes).[19][20]
-
Measurement: The absorbance of the formazan product is measured at 560 nm.[19][20]
-
Calculation: The percentage inhibition of superoxide generation is calculated by comparing the absorbance of the sample-containing reactions to a control without the scavenger.[19]
Visualizations
Signaling Pathway: Cellular Oxidative Stress
Caption: Cellular oxidative stress pathway showing ROS sources, damage, and antioxidant defense.
Experimental Workflow: DPPH Assay
Caption: A typical experimental workflow for the DPPH free radical scavenging assay.
Logical Relationship: Mechanisms of Scavengers
Caption: Mechanisms of action for Edaravone and other common free radical scavengers.
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trolox - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phytojournal.com [phytojournal.com]
- 20. Superoxide Radical-scavenging Activity [protocols.io]
Confirming the Molecular Target of Phenazoviridin Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's molecular target are critical milestones in the development of new therapeutics. This guide provides a comparative overview of methodologies for confirming a drug's molecular target, with a specific focus on the application of knockout studies. As the precise molecular target of the novel anti-virulence compound Phenazoviridin is yet to be fully elucidated, this document will use a hypothetical framework to illustrate how knockout studies could be employed for its target validation. This will be compared with a real-world example of target validation for the antibacterial agent triclosan in Pseudomonas aeruginosa.
The Pivotal Role of Target Validation in Drug Discovery
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. Robust target validation is essential to de-risk drug development projects and increase the probability of clinical success. Among the various techniques available, genetic methods, particularly gene knockouts, offer a powerful approach to unequivocally link a drug's activity to a specific target.
Knockout Studies: A Gold Standard for Target Validation
Knockout studies involve the inactivation of a specific gene to observe the resulting phenotype. In the context of drug discovery, if a compound is less effective or completely inactive in a cell or organism where its putative target gene has been knocked out, it provides strong evidence that the gene product is indeed the drug's target. The advent of CRISPR-Cas9 technology has made the generation of knockout mutants more efficient and precise than ever before.
Comparative Analysis of Target Validation Methods
While knockout studies are a powerful tool, they are often used in conjunction with other methods to build a comprehensive validation package.
| Method | Principle | Advantages | Limitations |
| Gene Knockout (e.g., CRISPR-Cas9) | Complete and permanent inactivation of the target gene. | Provides definitive genetic evidence of target engagement. High specificity. | Can be lethal if the target is essential. Potential for off-target effects. Time-consuming to generate knockout models. |
| Gene Knockdown (e.g., RNAi, shRNA) | Reduction in the expression of the target gene at the mRNA level. | Useful for studying essential genes where a complete knockout would be lethal. Relatively quick to implement. | Incomplete silencing can lead to ambiguous results. Off-target effects are common. Transient effects. |
| Chemical Probes/Analogs | Use of a labeled or modified version of the drug to identify binding partners. | Can identify direct binding partners. Can be used in any cell type or organism. | Synthesis of probes can be challenging. Non-specific binding can lead to false positives. Does not prove functional relevance. |
| Resistant Mutant Mapping | Selection and genetic analysis of mutants that are resistant to the drug. | Can identify the target gene and the specific binding site. Provides strong evidence of on-target activity. | May not be feasible for all compounds. Resistance can arise from mechanisms other than target mutation (e.g., efflux pumps). |
Case Study: Hypothetical Target Validation of this compound
Let's hypothesize that through initial screening, a putative molecular target for this compound has been identified in a pathogenic bacterium – for instance, a key virulence factor regulator, "VirR". A knockout study would be the next logical step for validation.
Experimental Workflow: Knockout Validation of the "VirR" Target
The following diagram illustrates the typical workflow for validating a drug target using a knockout approach.
Figure 1. Experimental workflow for validating a drug target using CRISPR-Cas9 mediated gene knockout.
Hypothetical Data Presentation
The results of the phenotypic assays would be summarized for clear comparison.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Virulence Factor Production (%) |
| Wild-Type | virR+ | 8 | 100 |
| Knockout Mutant | ΔvirR | >128 | <10 |
| Complemented Strain | ΔvirR + pvirR | 8 | 95 |
MIC: Minimum Inhibitory Concentration
A significant increase in the MIC of this compound for the ΔvirR knockout mutant would strongly suggest that VirR is the direct target. The restoration of sensitivity in the complemented strain would further confirm this.
Real-World Example: Validating the Target of Triclosan in Pseudomonas aeruginosa
Triclosan is a broad-spectrum antibacterial agent. In many bacteria, its primary target is the enoyl-acyl carrier protein reductase (ENR), an enzyme essential for fatty acid synthesis, encoded by the fabI gene. However, P. aeruginosa is intrinsically resistant to triclosan. Studies have shown that P. aeruginosa possesses two ENR isozymes: FabI and another triclosan-resistant ENR, FabV. Knockout studies were instrumental in elucidating the true target of triclosan's efficacy and the mechanism of resistance in this organism.
Signaling Pathway: Fatty Acid Synthesis
The diagram below shows a simplified representation of the bacterial fatty acid synthesis (FAS II) pathway, highlighting the role of the ENR enzymes.
Figure 2. Simplified bacterial fatty acid synthesis (FAS II) pathway, the target of triclosan.
Experimental Data: Triclosan Knockout Studies in P. aeruginosa
The following table summarizes the key findings from studies investigating triclosan resistance in P. aeruginosa using knockout mutants.
| Bacterial Strain | Relevant Genotype | Triclosan MIC (µg/mL) | Reference |
| P. aeruginosa PAO1 (Wild-Type) | fabI+, fabV+ | >2000 | [1][2] |
| P. aeruginosa ΔfabI | ΔfabI, fabV+ | >2000 | [1][3] |
| P. aeruginosa ΔfabV | fabI+, ΔfabV | 1 | [1][2] |
These results demonstrate that the deletion of fabV renders P. aeruginosa highly sensitive to triclosan, with a greater than 2000-fold decrease in the MIC.[1][2] In contrast, the deletion of fabI had no effect on triclosan resistance.[1][3] This unequivocally validates FabV as the enzyme responsible for triclosan resistance in P. aeruginosa and, by extension, confirms that ENR is the ultimate target of the drug.
Experimental Protocols
Protocol 1: Generation of a Gene Knockout Mutant in Bacteria using CRISPR-Cas9
This protocol provides a general framework. Specific vectors, reagents, and conditions will need to be optimized for the target bacterium.
-
gRNA Design and Plasmid Construction:
-
Identify a 20-nucleotide protospacer sequence in the target gene (e.g., fabV) that is adjacent to a Protospacer Adjacent Motif (PAM).
-
Synthesize oligonucleotides encoding the gRNA and clone them into a suitable CRISPR-Cas9 delivery vector. This vector should also contain the Cas9 nuclease gene and a selectable marker.
-
Construct a donor DNA template containing homologous arms (typically ~500 bp) flanking the desired deletion and a different selectable marker.
-
-
Transformation:
-
Prepare electrocompetent or chemically competent cells of the wild-type bacterium.
-
Co-transform the CRISPR-Cas9/gRNA plasmid and the donor DNA template into the bacterial cells.
-
Plate the transformed cells on selective media corresponding to the markers on both the CRISPR plasmid and the donor DNA.
-
-
Selection and Curing of Plasmids:
-
Incubate plates to allow for the growth of transformants.
-
Screen colonies for the desired gene knockout by PCR using primers that flank the target gene. A successful knockout will result in a smaller PCR product.
-
Cure the CRISPR-Cas9 plasmid from the confirmed knockout mutants by growing them in non-selective media.
-
-
Verification:
-
Confirm the gene deletion and the absence of the CRISPR plasmid by PCR.
-
Sequence the genomic region of the knockout to ensure the deletion is precise and there are no unintended mutations.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
Grow the wild-type, knockout, and complemented bacterial strains overnight in appropriate liquid media.
-
Dilute the overnight cultures to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a series of two-fold serial dilutions of the test compound (e.g., this compound or triclosan) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include positive (bacteria, no drug) and negative (media only) controls.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
Knockout studies represent a powerful and definitive method for validating the molecular targets of novel antimicrobial and anti-virulence compounds. As demonstrated by the case of triclosan and P. aeruginosa, this approach can unravel complex biological mechanisms and provide invaluable information for drug development. For a novel compound like this compound, a systematic knockout study of its putative target would be an essential step in advancing it through the discovery pipeline. The combination of genetic validation with phenotypic and biochemical assays provides the most robust and reliable strategy for confirming a drug's mechanism of action.
References
- 1. Triclosan Resistance of Pseudomonas aeruginosa PAO1 Is Due to FabV, a Triclosan-Resistant Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triclosan resistance of Pseudomonas aeruginosa PAO1 is due to FabV, a triclosan-resistant enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Phenazoviridin's antihypoxic effects
An Independent Review of Therapeutic Agents Targeting Hypoxia
A Comparative Analysis of Antihypoxic and Hypoxia-Activated Prodrugs
Introduction
The initial subject of this investigation, "Phenazoviridin," did not yield any evidence of antihypoxic properties in the reviewed literature. It is possible that this name is a variant or misspelling of "Phenazopyridine." However, it is critical to note that Phenazopyridine, a urinary analgesic, is not an antihypoxic agent. In fact, it has been reported to induce methemoglobinemia, a condition that impairs oxygen release to tissues and can cause severe hypoxia[1][2].
This guide, therefore, pivots to an evidence-based comparison of established and experimental therapeutic agents with demonstrated antihypoxic or hypoxia-activated effects. This analysis is intended for researchers, scientists, and drug development professionals working in the field of hypoxia-targeted therapies. We will explore the mechanisms, present comparative data, and provide detailed experimental protocols for key compounds.
Alternative Therapeutic Strategies for Hypoxia
A variety of approaches are being investigated to mitigate or exploit hypoxic conditions, particularly in the context of cancer therapy. These can be broadly categorized as:
-
Oxygen Delivery Enhancement: Methods aimed at increasing the oxygen supply to hypoxic tissues.
-
Hypoxia-Activated Prodrugs (HAPs): Compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent.
-
Metabolic Modulators: Drugs that alter cellular metabolism to protect against hypoxic damage or to enhance performance in low-oxygen environments.
This guide will focus on representative examples from the latter two categories, for which preclinical and clinical data are available.
Comparative Analysis of Hypoxia-Targeted Agents
We will compare three distinct agents: Tirapazamine and PR-104 as hypoxia-activated prodrugs, and Mexidol as a metabolic modulator with antihypoxic properties.
| Agent | Class | Mechanism of Action | Key Quantitative Finding |
| Tirapazamine (TPZ) | Hypoxia-Activated Prodrug | Bioreductive drug that under hypoxia is reduced to a toxic radical, leading to DNA damage. | Studied in clinical trials as an adjunct to radiotherapy.[3] |
| PR-104 | Hypoxia-Activated Prodrug | A 3,5-dinitrobenzamide nitrogen mustard prodrug that is reduced under hypoxia to form DNA cross-linking metabolites.[4] | Cytotoxicity increased 10- to 100-fold by hypoxia in vitro.[4] |
| Mexidol (Emoxypine succinate) | Metabolic Modulator / Antihypoxic | Synthetic derivative of vitamin B6 with antihypoxic and anti-ischemic effects.[5] | Demonstrates metabotropic and antihypoxic effects comparable to meldonium or trimetazidine.[5] |
Table 1: Comparison of Hypoxia-Targeted Agents
Experimental Data and Protocols
PR-104: A Hypoxia-Activated DNA Cross-linking Agent
PR-104 is a "pre-prodrug" that is rapidly converted to the prodrug PR-104A. In hypoxic environments, PR-104A is reduced to its hydroxylamine metabolite, PR-104H, which is responsible for its cytotoxic effects through DNA cross-linking.
Experimental Findings:
-
In Vitro Cytotoxicity: The cytotoxicity of PR-104A was found to be 10- to 100-fold greater under hypoxic conditions compared to aerobic conditions in various human tumor cell lines.[4]
-
In Vivo Antitumor Activity: In xenograft models (HT29, SiHa, and H460), PR-104 demonstrated greater killing of hypoxic (radioresistant) and aerobic tumor cells compared to tirapazamine at equivalent host toxicity.[4]
-
Combination Therapy: PR-104 showed greater than additive antitumor activity when combined with chemotherapy agents like gemcitabine and docetaxel in pancreatic and prostate tumor models, respectively.[4]
Experimental Protocol: In Vitro Hypoxia Cytotoxicity Assay
This protocol is based on the methods described for evaluating PR-104[4].
-
Cell Culture: Human tumor cell lines (e.g., SiHa) are cultured in appropriate media.
-
Drug Exposure: Cells are seeded into multi-well plates and allowed to attach. They are then exposed to a range of concentrations of PR-104A.
-
Hypoxic Conditions: For the hypoxic arm, the plates are placed in a hypoxic chamber with a gas mixture of 5% CO2, 95% N2, and <10 ppm O2 for a specified duration (e.g., 2-4 hours). The aerobic arm is incubated in a standard cell culture incubator (5% CO2, 21% O2).
-
Washout and Recovery: After the exposure period, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium under aerobic conditions.
-
Cytotoxicity Assessment: Cell viability is assessed after a recovery period (e.g., 72 hours) using a standard assay such as the sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated for both aerobic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is determined by dividing the IC50 under aerobic conditions by the IC50 under hypoxic conditions.
Caption: Workflow for assessing in vitro cytotoxicity of a hypoxia-activated prodrug.
Signaling Pathway of Hypoxia-Activated Prodrugs
The general mechanism of action for many HAPs, including PR-104, involves bioreduction by intracellular reductases that are overexpressed or more active in hypoxic conditions.
Caption: Simplified pathway of hypoxia-activated prodrug activation and action.
Other Alternatives to Counteract Hypoxia
While HAPs are designed to exploit hypoxia to kill cancer cells, other strategies aim to alleviate hypoxia or its effects.
-
Carbogen Breathing: Inhaling a mixture of 95% oxygen and 5% carbon dioxide can increase tumor oxygenation. The CO2 component acts as a vasodilator. This method has been explored in conjunction with radiotherapy.[3]
-
Mexidol (Emoxypine succinate): This drug is reported to have antihypoxic and anti-ischemic effects.[5] While the precise mechanisms are not fully elucidated in the provided context, its classification as a metabolic modulator suggests it may influence cellular energy metabolism to better tolerate low oxygen conditions. It is noted to have effects comparable to other metabolic modulators like meldonium and trimetazidine.[5]
Conclusion
While "this compound" does not appear to be a recognized antihypoxic agent, the field of hypoxia-targeted therapies offers a range of promising alternatives. Hypoxia-activated prodrugs like PR-104 have demonstrated significant potential in preclinical studies, showing high selectivity for hypoxic tumor cells and synergistic effects with conventional therapies.[4] Metabolic modulators such as Mexidol represent another avenue, potentially offering protective effects against hypoxic damage.[5] The choice of therapeutic strategy will depend on the specific pathological context, with HAPs being particularly relevant for oncology, while oxygenation techniques and metabolic modulators may have broader applications. Further research and well-designed clinical trials are essential to fully realize the therapeutic potential of these agents.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mexidol, Cytoflavin, and succinic acid derivatives as antihypoxic, anti-ischemic metabolic modulators, and ergogenic aids in athletes and consideration of their potential as performance enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel Antiviral Agent: A Comparative Guide
Introduction
The development of novel antiviral therapeutics is a cornerstone of modern medicine. A critical aspect of this process is the thorough characterization of a drug's mechanism of action, with a particular focus on its specificity. High specificity for the intended viral or host target minimizes the potential for off-target effects and associated toxicities, thereby enhancing the therapeutic index. This guide provides a comparative framework for assessing the specificity of a novel antiviral agent, exemplified by the hypothetical compound "Phenazoviridin."
While "this compound" is not a publicly documented antiviral agent, this guide serves as a template for researchers, scientists, and drug development professionals to evaluate the specificity of their compounds. We will explore established experimental methodologies, present hypothetical comparative data, and visualize key concepts to facilitate a comprehensive assessment.
Hypothetical Mechanism of Action: this compound
For the purpose of this guide, we will hypothesize that this compound is a novel antiviral agent designed to inhibit a viral RNA-dependent RNA polymerase (RdRp), a common target for antiviral drugs.[1][2] Its intended action is to act as a nucleoside analog, becoming incorporated into the nascent viral RNA chain and causing premature termination of replication.[1][3][4]
Comparative Analysis with Alternative Antiviral Agents
To assess the specificity of this compound, its performance should be benchmarked against other antiviral agents with both similar and different mechanisms of action.
| Antiviral Agent | Primary Target | Mechanism of Action | Known Off-Targets |
| This compound (Hypothetical) | Viral RNA-dependent RNA Polymerase (RdRp) | Nucleoside analog causing chain termination | To be determined |
| Remdesivir | Viral RNA-dependent RNA Polymerase (RdRp) | Nucleoside analog causing delayed chain termination | Low off-target activity reported |
| Favipiravir | Viral RNA-dependent RNA Polymerase (RdRp) | Purine analog causing lethal mutagenesis | Potential for incorporation into host RNA at high concentrations |
| Acyclovir | Viral DNA Polymerase | Guanosine analog causing chain termination | Cellular kinases (low affinity) |
| Ritonavir | Viral Protease | Protease inhibitor, preventing viral maturation | Cytochrome P450 enzymes (significant inhibition) |
Experimental Protocols for Specificity Assessment
A multi-pronged approach is essential to rigorously evaluate the specificity of a new chemical entity. Here, we detail two key experimental protocols: the Cellular Thermal Shift Assay (CETSA) for target engagement and Kinase Profiling for off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target engagement in a cellular context.[5][6][7][8] It is based on the principle that a protein's thermal stability increases upon ligand binding.[6][7][8]
Experimental Protocol:
-
Cell Culture and Treatment: Culture target cells (e.g., virus-infected cells) to 80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heat Shock: Harvest and resuspend cells in a buffered saline solution. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (viral RdRp) using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Hypothetical CETSA Data for this compound:
| Temperature (°C) | % Soluble RdRp (Vehicle) | % Soluble RdRp (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Kinase Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[9][10][11] Kinase profiling assays are crucial for identifying unintended interactions.
Experimental Protocol:
-
Compound Submission: Submit this compound to a commercial or in-house kinase profiling service.
-
Assay Format: The service will typically perform in vitro activity assays using a large panel of purified recombinant human kinases (e.g., >300 kinases).
-
Inhibition Measurement: The activity of each kinase is measured in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM). The percentage of inhibition is calculated relative to a vehicle control.
-
Data Analysis: Results are often presented as a percentage of control activity or percentage of inhibition. A "hit" is defined as inhibition exceeding a certain threshold (e.g., >50% at 10 µM). Follow-up dose-response studies are performed for any identified hits to determine the IC50 value.
Hypothetical Kinase Profiling Data for this compound (at 10 µM):
| Kinase Family | Kinase | % Inhibition |
| Intended Target | Viral RdRp | 98% |
| Off-Target "Hits" | ||
| Tyrosine Kinase | ABL1 | 8% |
| Serine/Threonine Kinase | CDK2 | 12% |
| Serine/Threonine Kinase | GSK3B | 5% |
| Lipid Kinase | PI3Kα | 3% |
Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: Inhibition of Viral RNA Replication by this compound.
Experimental Workflow
Caption: Workflow for CETSA to assess target engagement.
Logical Relationship
Caption: On-target vs. off-target interactions of this compound.
Conclusion
The assessment of a novel antiviral agent's specificity is a data-driven process that requires a combination of targeted and unbiased experimental approaches. By employing techniques such as CETSA to confirm on-target engagement and broad-panel screens like kinase profiling to identify potential off-target interactions, researchers can build a comprehensive specificity profile. The hypothetical data for "this compound" presented in this guide illustrates a favorable profile, with strong on-target activity and minimal off-target interactions. This systematic approach to specificity assessment is paramount for advancing safe and effective antiviral therapies from the laboratory to the clinic.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. youtube.com [youtube.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of Phenazoviridin: A Safety and Operations Guide
Disclaimer: The name "Phenazoviridin" does not correspond to a standard chemical entity in available safety and regulatory databases. This guide is predicated on the high likelihood of it being a pyridine-containing compound, similar in nature to substances like Phenazopyridine. Given the potential for unknown hazards, this compound must be handled with a precautionary approach, assuming it may be toxic, reactive, and environmentally harmful. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance that complies with local and federal regulations.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of pyridine-based chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal-related tasks, it is critical to handle the chemical with appropriate safety measures in a controlled environment.
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Ignition Sources: As pyridine compounds can be flammable, ensure the handling area is free of open flames, sparks, or other potential ignition sources.[3][4]
-
Personal Protective Equipment (PPE): The use of correct PPE is mandatory to prevent skin and eye exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and fumes that can cause serious eye irritation.[5][6][7] |
| Hand Protection | Nitrile rubber gloves (or other chemical-resistant gloves) | Prevents skin contact; pyridine compounds can be absorbed through the skin.[3][5] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat | Protects against accidental spills and contamination of personal clothing.[5] |
Step-by-Step Waste Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this substance down the drain or in standard trash.[1]
-
Waste Collection:
-
Carefully transfer the waste this compound (solid or in solution) into a designated hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).[1][3]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[5]
-
-
Container Labeling:
-
Securely close the waste container.
-
Clearly label the container with the words "Hazardous Waste ".
-
Specify the full chemical name ("This compound ") and list all constituents and their approximate concentrations.
-
Include the date the waste was first added to the container.
-
-
Temporary Storage:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the EHS representative or contractor with the complete chemical name and any available safety data.
-
Final disposal will likely involve incineration at a licensed facility, which is the standard and recommended method for hazardous pharmaceutical waste.[9][10][11]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity of the spill. If the spill is large or the substance is volatile, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: Use absorbent materials from a chemical spill kit to contain the spill and prevent it from spreading.[1][3]
-
Collect and Dispose:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
All cleaning materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[5]
-
-
Report: Report the spill to your supervisor and the EHS department, regardless of its size.[5]
Table 2: Chemical Spill Kit Contents
| Item | Purpose |
| Absorbent Materials | Sand, vermiculite, or chemical absorbent pads to contain the spill.[1][3] |
| Containment Booms | To dike larger spills and prevent spreading. |
| Scoops/Scrapers | Non-sparking tools for collecting absorbed material.[4] |
| Waste Bags/Container | For sealing contaminated materials for disposal. |
| Appropriate PPE | Gloves, goggles, and protective outerwear for responders. |
Disposal Process Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. LCSS: PYRIDINE [web.stanford.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Phenazoviridin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenazopyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. Phenazopyridine is suspected of causing cancer and can cause skin, eye, and respiratory irritation[1].
Hazard Summary
Phenazopyridine hydrochloride presents several health hazards:
-
Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Effects: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling Phenazopyridine to minimize exposure. The following table outlines the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemically resistant, powder-free nitrile gloves. The outer glove should be disposed of immediately after handling the substance. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against contamination[4]. |
| Body Protection | Disposable Gown | Long-sleeved, solid-front gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination[4][5]. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant safety goggles worn in combination with a face shield. | Protects against splashes, aerosols, and dust, safeguarding the eyes and face from irritation and absorption[4][5][6]. |
| Respiratory Protection | N95 Respirator | NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder form to prevent inhalation of airborne particles, which can cause respiratory irritation[4]. |
| Head & Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers. | Minimizes the risk of contaminating other areas of the laboratory[5]. |
Operational Plan for Handling Phenazopyridine
Follow these step-by-step procedures for the safe handling of Phenazopyridine from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area for hazardous drug handling.
-
All handling of powdered Phenazopyridine must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to control airborne particles.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Handling and Weighing:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a containment balance enclosure if available to minimize dust generation.
-
Handle the substance carefully to avoid creating dust or aerosols.
-
If creating solutions, add the solid to the liquid slowly to prevent splashing.
3. Post-Handling Procedures:
-
After handling, carefully remove and dispose of the outer pair of gloves in a designated hazardous waste container.
-
Wipe down all surfaces and equipment with an appropriate deactivating agent.
-
Remove the remaining PPE in the following order: shoe covers, gown, inner gloves, face shield, goggles, hair cover, and respirator. Dispose of all disposable items in a sealed, labeled hazardous waste bag.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of Phenazopyridine and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with Phenazopyridine, including gloves, gowns, bench paper, and weighing boats, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers designated for hazardous chemical waste.
-
Disposal Method: The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility[7]. Do not dispose of Phenazopyridine down the drain or in regular trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations for hazardous waste management[8].
Quantitative Data
The following table summarizes key quantitative data for Phenazopyridine hydrochloride.
| Property | Value | Source |
| CAS Number | 136-40-3 | [1] |
| Molecular Formula | C11H11N5 · HCl | [3] |
| Molecular Weight | 249.7 g/mol | [3] |
| Melting Point | 139 °C / 282.2 °F | [3] |
Experimental Workflow for Handling Phenazopyridine
The following diagram illustrates the logical workflow for the safe handling of Phenazopyridine in a laboratory setting.
Caption: Workflow for Safe Handling of Phenazopyridine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. osha.gov [osha.gov]
- 7. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
